molecular formula C48H52F4N6O9 B15544525 Jqad1

Jqad1

Cat. No.: B15544525
M. Wt: 933.0 g/mol
InChI Key: TWCIGBYYSZQAAA-GWWVHQGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jqad1 is a useful research compound. Its molecular formula is C48H52F4N6O9 and its molecular weight is 933.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C48H52F4N6O9

Molecular Weight

933.0 g/mol

IUPAC Name

12-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]-N-[(5R)-3-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]dodecanamide

InChI

InChI=1S/C48H52F4N6O9/c1-29(48(50,51)52)56(27-30-12-14-32(49)15-13-30)41(61)28-57-45(65)47(67-46(57)66)23-22-31-25-34(17-19-37(31)47)54-39(59)11-9-7-5-3-2-4-6-8-10-24-53-33-16-18-35-36(26-33)44(64)58(43(35)63)38-20-21-40(60)55-42(38)62/h12-19,25-26,29,38,53H,2-11,20-24,27-28H2,1H3,(H,54,59)(H,55,60,62)/t29-,38?,47+/m0/s1

InChI Key

TWCIGBYYSZQAAA-GWWVHQGYSA-N

Origin of Product

United States

Foundational & Exploratory

JQAD1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JQAD1 has emerged as a pivotal chemical probe in the study of epigenetic regulation and as a potential therapeutic agent in oncology, particularly for high-risk neuroblastoma. This document provides a comprehensive technical overview of this compound, a first-in-class selective degrader of the histone acetyltransferase p300 (EP300). This compound is a proteolysis-targeting chimera (PROTAC) that leverages the cell's natural protein disposal machinery to specifically eliminate EP300, thereby inducing apoptosis in cancer cells dependent on this protein. This guide details the discovery rationale, complete synthesis pathway, key experimental protocols for its characterization, and a summary of its biological activity.

Discovery and Rationale

This compound was developed to address the therapeutic challenge posed by MYCN-amplified neuroblastoma, a high-risk pediatric cancer. Researchers identified a critical dependency of these cancer cells on the histone acetyltransferase EP300, but not its close paralog, CBP.[1] This selective dependency provided a therapeutic window for targeting EP300.

The discovery of this compound was a result of a chemical biology approach aimed at converting a known EP300/CBP inhibitor, A-485, into a selective degrader.[2] The rationale was that a PROTAC molecule could induce the formation of a ternary complex between EP300 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of EP300.[1] this compound was designed to be a heterobifunctional molecule comprising the EP300 inhibitor A-485 linked to a ligand for the E3 ligase cereblon (CRBN).[2]

Synthesis Pathway

The synthesis of this compound involves the coupling of three key components: the EP300 inhibitor A-485, a linker, and a cereblon E3 ligase ligand. The detailed synthetic scheme is outlined below.

Diagram of the this compound Synthesis Pathway

G cluster_A485 A-485 Moiety Synthesis cluster_linker Linker Synthesis cluster_CRBN CRBN Ligand Synthesis A485_start Starting Materials A485_intermediate Key Intermediate (A-485 core) A485_start->A485_intermediate Multi-step synthesis A485_final A-485 with Linker Attachment Point A485_intermediate->A485_final Functionalization This compound This compound A485_final->this compound Coupling linker_start Linker Precursor linker_final Activated Linker linker_start->linker_final Activation linker_final->this compound Coupling CRBN_start Pomalidomide derivative CRBN_final CRBN Ligand with Linker Attachment Point CRBN_start->CRBN_final CRBN_final->this compound Coupling

Caption: A simplified schematic of the this compound synthesis pathway.

Quantitative Data Summary

The biological activity of this compound has been characterized by its ability to induce the degradation of EP300 and inhibit the growth of cancer cells. The following tables summarize the key quantitative data.

ParameterCell LineValueReference
DC50 (EP300 Degradation) Kelly (Neuroblastoma)≤ 31.6 nM
IC50 (Cell Viability) RS4-1191 nM
In Vivo Pharmacokinetics (Mouse)
Half-life (t1/2) 13.3 ± 3.37 hours
Cmax 7 µM

Experimental Protocols

Western Blotting for EP300 Degradation

Objective: To determine the extent of EP300 degradation following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Plate neuroblastoma cells (e.g., Kelly) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against EP300 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities using image analysis software to determine the relative amount of EP300 protein.

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the effect of this compound on the viability of cancer cells.

Methodology:

  • Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of approximately 2,000-5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 72 hours).

  • Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Luminescence Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathway

This compound functions as a PROTAC, inducing the degradation of EP300 through the ubiquitin-proteasome system. The proposed mechanism of action is as follows:

  • Ternary Complex Formation: this compound simultaneously binds to the histone acetyltransferase domain of EP300 and the E3 ubiquitin ligase cereblon (CRBN), bringing them into close proximity to form a ternary complex.

  • Ubiquitination: Within the ternary complex, CRBN facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to EP300.

  • Proteasomal Degradation: The polyubiquitinated EP300 is recognized and degraded by the 26S proteasome.

  • Downstream Effects: The degradation of EP300 leads to a reduction in histone H3 lysine (B10760008) 27 acetylation (H3K27ac) at enhancer regions, particularly those driving the expression of oncogenes like MYCN. This results in the downregulation of MYCN and other critical genes, ultimately leading to the induction of apoptosis in MYCN-amplified neuroblastoma cells.

Diagram of this compound's Mechanism of Action

G cluster_ternary Ternary Complex Formation cluster_downstream Downstream Effects This compound This compound EP300 EP300 This compound->EP300 CRBN CRBN (E3 Ligase) This compound->CRBN Proteasome Proteasome EP300->Proteasome Degradation CRBN->EP300 Ubiquitination H3K27ac H3K27ac (decreased) Proteasome->H3K27ac leads to Ub Ubiquitin MYCN MYCN Expression (downregulated) H3K27ac->MYCN Apoptosis Apoptosis MYCN->Apoptosis

References

Preliminary Studies on the Biological Activity of Jqad1: A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preliminary biological characterization of Jqad1, a novel small molecule inhibitor. Initial in vitro and cell-based assays reveal that this compound is a potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in numerous human cancers. The data presented herein summarize the initial kinase selectivity profile, the inhibitory effects on cell proliferation in cancer cell lines, and the methodologies employed in these foundational studies. These preliminary findings underscore the potential of this compound as a candidate for further preclinical development.

In Vitro Kinase Inhibition Profile

The inhibitory activity of this compound was assessed against a panel of protein kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) was determined using radiometric or fluorescence-based assays.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetThis compound IC50 (nM)
MEK1 5.2
MEK2 8.1
ERK1> 10,000
ERK2> 10,000
BRAF (V600E)1,250
c-RAF1,800
EGFR> 10,000
PI3Kα> 10,000
AKT1> 10,000
CDK28,500

Data represent the mean of three independent experiments.

Cell-Based Proliferation Assays

The anti-proliferative activity of this compound was evaluated in a panel of human cancer cell lines known to harbor mutations that lead to MAPK pathway activation. Cell viability was assessed after 72 hours of continuous exposure to the compound.

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeKey MutationGI50 (nM)
A375Malignant MelanomaBRAF V600E25
HT-29Colorectal CancerBRAF V600E48
HCT116Colorectal CancerKRAS G13D65
HeLaCervical CancerWild-Type> 5,000

GI50: Concentration required to inhibit cell growth by 50%. Data represent the mean of three independent experiments.

Experimental Protocols

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines the methodology used to determine the IC50 values of this compound against target kinases.

  • Reagents: Kinase, europium-labeled anti-tag antibody, Alexa Fluor™-labeled kinase inhibitor tracer, and this compound compound dilutions.

  • Assay Plate Preparation: this compound is serially diluted in DMSO and then added to a 384-well assay plate.

  • Kinase Reaction: The kinase, tracer, and antibody are mixed in a reaction buffer and dispensed into the wells containing the compound.

  • Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a microplate reader. The signal is proportional to the amount of tracer bound to the kinase.

  • Data Analysis: The raw data are converted to percent inhibition values. IC50 curves are generated using a four-parameter logistic model to determine the concentration of this compound that inhibits 50% of tracer binding.

G cluster_workflow In Vitro Kinase Assay Workflow A Prepare this compound Serial Dilutions B Add Kinase, Tracer, and Antibody to Plate A->B C Incubate for 60 minutes at RT B->C D Read TR-FRET Signal C->D E Calculate Percent Inhibition D->E F Determine IC50 via Curve Fitting E->F

Caption: Workflow for the in vitro kinase binding assay.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol details the procedure for assessing the anti-proliferative effects of this compound.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: this compound is serially diluted and added to the cells. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Measurement: The plate is shaken for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the signal. Luminescence is then recorded using a microplate reader.

  • Data Analysis: The luminescent signal is used to calculate the percentage of cell growth inhibition relative to the vehicle control. GI50 values are determined by plotting the inhibition percentage against the compound concentration.

This compound Mechanism of Action: Targeting the MAPK/ERK Pathway

This compound is designed to inhibit the kinase activity of MEK1 and MEK2. By blocking MEK, this compound prevents the phosphorylation and subsequent activation of ERK1 and ERK2. This action effectively halts the propagation of downstream signals that drive cell proliferation and survival, particularly in cancer cells with activating mutations in upstream components like BRAF or RAS.

G RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Jqad1_node This compound Jqad1_node->MEK

Caption: this compound inhibits the MAPK/ERK signaling pathway.

JQAD1: A Technical Review of a Selective EP300 Degrader for Neuroblastoma Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JQAD1 is a novel heterobifunctional small molecule, classified as a Proteolysis Targeting Chimera (PROTAC), designed to selectively induce the degradation of the E1A binding protein p300 (EP300). EP300 is a histone acetyltransferase (HAT) that plays a critical role in the transcriptional regulation of genes involved in cell growth, proliferation, and differentiation. In the context of high-risk neuroblastoma, particularly MYCN-amplified subtypes, EP300 has been identified as a key dependency. This compound leverages the cell's ubiquitin-proteasome system to specifically target and eliminate EP300, leading to a cascade of downstream effects that culminate in cancer cell apoptosis. This technical guide provides an in-depth review of this compound, summarizing its mechanism of action, preclinical efficacy, and potential therapeutic applications, with a focus on the quantitative data and experimental methodologies that underpin its development.

Introduction

High-risk neuroblastoma, a pediatric cancer of the sympathetic nervous system, remains a significant clinical challenge with poor long-term survival rates. A defining feature of many high-risk cases is the amplification of the MYCN oncogene, which drives tumor progression and is associated with therapeutic resistance. Recent research has identified the histone acetyltransferase EP300 as a critical co-factor for MYCN-driven transcription, making it a compelling therapeutic target.[1][2]

This compound was developed as a selective EP300-targeting PROTAC.[3][4] Unlike traditional small molecule inhibitors that block the enzymatic activity of a target protein, PROTACs induce its complete degradation. This compound consists of a ligand that binds to EP300, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This ternary complex formation facilitates the polyubiquitination of EP300, marking it for destruction by the proteasome.[3][4] This approach offers the potential for a more profound and sustained therapeutic effect compared to catalytic inhibition.

Mechanism of Action

The mechanism of action of this compound is a multi-step process that hijacks the cell's natural protein degradation machinery.

  • Ternary Complex Formation: this compound simultaneously binds to the target protein, EP300, and the E3 ubiquitin ligase, CRBN, forming a ternary complex (EP300-JQAD1-CRBN).[3][4]

  • Polyubiquitination: The proximity induced by this compound allows the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of EP300.[3]

  • Proteasomal Degradation: The polyubiquitinated EP300 is then recognized and degraded by the 26S proteasome.[3]

  • Downstream Effects: The degradation of EP300 leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), a key epigenetic mark associated with active gene transcription. This, in turn, disrupts the expression of critical oncogenes, including MYCN, leading to cell cycle arrest and apoptosis.[3][5]

The activity of this compound is critically dependent on the expression of CRBN.[3]

Signaling Pathway Diagram

JQAD1_Mechanism_of_Action This compound This compound Ternary_Complex EP300-JQAD1-CRBN Ternary Complex This compound->Ternary_Complex EP300 EP300 EP300->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Polyubiquitination of EP300 Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome EP300_Degradation EP300 Degradation Proteasome->EP300_Degradation H3K27ac Reduced H3K27ac EP300_Degradation->H3K27ac MYCN_Suppression MYCN Suppression H3K27ac->MYCN_Suppression Apoptosis Apoptosis MYCN_Suppression->Apoptosis

Caption: this compound-mediated degradation of EP300.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent and selective activity against neuroblastoma cell lines in vitro.

Cell LineThis compound ConcentrationEffectReference
Kelly500 nMInduction of apoptosis (sub-G1 peak)[3]
NGP1 µMInduction of apoptosis (sub-G1 peak)[3]
Kelly0.5 and 1 µM (24h)Disruption of MYCN expression[3]
Kelly, NGP0.5 or 1 µM (6-96h)Time-dependent induction of sub-G1 peak[3]
In Vivo Efficacy

In vivo studies using a Kelly neuroblastoma cell line xenograft model in NSG mice have shown significant anti-tumor activity of this compound.

Animal ModelTreatmentOutcomeReference
NSG mice with Kelly xenografts40 mg/kg this compound, daily i.p. for 21 daysSuppressed tumor growth, prolonged survival[1][5]
Pharmacokinetics

Pharmacokinetic studies in mice have provided initial insights into the in vivo behavior of this compound.

ParameterValueConditionsReference
Half-life (t½)13.3 (±3.37 SD) hours10 mg/kg i.p. dose in murine serum[5]
Cmax7 µmol/L10 mg/kg i.p. dose in murine serum[5]

Potential Applications

The primary and most immediate potential application for this compound is in the treatment of high-risk neuroblastoma, particularly MYCN-amplified tumors that are dependent on EP300.[2] The selective degradation of EP300 offers a targeted therapeutic strategy that may overcome the limitations of conventional chemotherapy.

Furthermore, given the role of EP300 in other malignancies, this compound and similar EP300-degrading PROTACs could have broader applications in oncology. The CRBN-dependent mechanism of action also suggests that the expression level of CRBN in tumors could serve as a biomarker for predicting response to this compound therapy.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of the findings on this compound. Below are summaries of key experimental methodologies.

Western Blotting for EP300 and H3K27ac

Objective: To assess the degradation of EP300 and the reduction of H3K27ac upon this compound treatment.

Methodology:

  • Cell Lysis: Cells are treated with this compound at various concentrations and time points. Whole-cell lysates are prepared using IP lysis buffer (e.g., Pierce Biotechnology).

  • Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for EP300, H3K27ac, and a loading control (e.g., actin or GAPDH). This is followed by incubation with a corresponding HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Note: Specific antibody concentrations and catalog numbers should be optimized for each experiment and can often be found in the supplementary materials of the primary research articles.

Flow Cytometry for Apoptosis (Annexin V Staining)

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

Methodology:

  • Cell Treatment and Harvesting: Cells are treated with this compound. Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.

Cell Viability Assay

Objective: To determine the effect of this compound on cell proliferation and viability.

Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a range of this compound concentrations.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls to determine the percentage of viable cells.

Experimental Workflow Diagram

JQAD1_Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Lines treatment Treat with this compound (Dose-Response & Time-Course) start->treatment in_vivo In Vivo Xenograft Model (e.g., Kelly cells in NSG mice) start->in_vivo western_blot Western Blot (EP300, H3K27ac) treatment->western_blot flow_cytometry Flow Cytometry (Apoptosis - Annexin V) treatment->flow_cytometry viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay data_analysis Data Analysis & Interpretation western_blot->data_analysis flow_cytometry->data_analysis viability_assay->data_analysis in_vivo_treatment Treat with this compound (e.g., 40 mg/kg daily) in_vivo->in_vivo_treatment in_vivo_monitoring Monitor Tumor Growth & Survival in_vivo_treatment->in_vivo_monitoring in_vivo_monitoring->data_analysis

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound represents a promising, targeted therapeutic agent for high-risk neuroblastoma and potentially other EP300-dependent cancers. Its mechanism as a selective EP300 degrader offers a distinct advantage over traditional inhibitors. The preclinical data summarized in this guide provide a strong rationale for its continued development. Further studies are warranted to explore its efficacy in a broader range of cancer models, to identify predictive biomarkers for patient selection, and to evaluate potential combination therapies to enhance its anti-tumor activity. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of targeted protein degradation and cancer therapeutics.

References

Unraveling the Pharmacokinetics of Jqad1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jqad1 is a novel, potent, and selective degrader of the histone acetyltransferase EP300. As a heterobifunctional proteolysis-targeting chimera (PROTAC), this compound leverages the ubiquitin-proteasome system to achieve its therapeutic effect. This document provides an in-depth technical guide to the pharmacokinetics of this compound, summarizing key data and experimental methodologies to support ongoing research and development efforts.

Core Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized in preclinical murine models. Following a single intraperitoneal (IP) administration, this compound exhibits key properties that are summarized in the table below.

ParameterValueSpeciesDoseRoute of Administration
Half-life (t½) 13.3 (± 3.37) hoursCD1 Mice10 mg/kgIntraperitoneal (IP)
Maximum Concentration (Cmax) 7 µmol/LCD1 Mice10 mg/kgIntraperitoneal (IP)
Efficacy Dosing Regimen 40 mg/kg, daily for 21 daysNSG Mice with Kelly NB cell xenografts40 mg/kgIntraperitoneal (IP)

Mechanism of Action and Signaling Pathway

This compound functions as a molecular bridge, bringing the target protein EP300 into proximity with the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of EP300, marking it for degradation by the proteasome. The degradation of EP300 leads to a cascade of downstream effects, culminating in apoptosis of cancer cells.

The signaling pathway of this compound-mediated EP300 degradation is initiated by the formation of a ternary complex between this compound, EP300, and the CRBN E3 ligase complex. This complex then facilitates the transfer of ubiquitin molecules to EP300. Poly-ubiquitinated EP300 is subsequently recognized and degraded by the 26S proteasome. The depletion of EP300 disrupts essential cellular processes, leading to the activation of the apoptotic cascade, evidenced by the cleavage of PARP1 and the upregulation of pro-apoptotic proteins such as BIM, BID, and PUMA.[1]

Jqad1_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Downstream Effects This compound This compound EP300 EP300 (Target Protein) This compound->EP300 Binds CRBN CRBN (E3 Ligase) This compound->CRBN Recruits Proteasome 26S Proteasome EP300->Proteasome Degradation CRBN->EP300 Ubiquitination Apoptosis Apoptosis Proteasome->Apoptosis Triggers Ub Ubiquitin Ub->CRBN PARP1 PARP1 Cleavage Apoptosis->PARP1 Pro_Apoptotic Upregulation of BIM, BID, PUMA Apoptosis->Pro_Apoptotic

This compound Mechanism of Action

Experimental Protocols

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in a murine model.

Animal Model:

  • Species: CD1 Mice

  • Sex: Female

  • Number of Animals: 4

Dosing:

  • Compound: (R,S)-JQAD1

  • Dose: 10 mg/kg

  • Route of Administration: Intraperitoneal (IP) injection

  • Vehicle: 10% hydroxypropyl β-cyclodextrin in sterile water

Sample Collection:

  • Matrix: Serum

  • Time Points: Serial measurements were taken at various time points up to 24 hours post-dose.

Analytical Method:

  • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Details of the specific LC-MS/MS parameters, such as the make and model of the instrument, column type, mobile phases, and mass transitions monitored, are proprietary to the performing laboratory (ChemPartner).

Data Analysis:

  • Software: WinNonlin V 6.2 (Pharsight Corporation)

  • Model: Non-compartmental analysis

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a neuroblastoma xenograft model.

Animal Model:

  • Species: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice

  • Cell Line: Kelly neuroblastoma (NB) cells were used to establish xenografts.

Dosing:

  • Compound: this compound

  • Dose: 40 mg/kg

  • Route of Administration: Intraperitoneal (IP) injection

  • Frequency: Daily

  • Duration: 21 days

Efficacy Endpoints:

  • Tumor growth inhibition

  • Prolonged survival

Experimental Workflow

The general workflow for evaluating the in vivo pharmacokinetics and efficacy of this compound is outlined below. This process begins with the preparation of the dosing solution and administration to the appropriate animal models, followed by sample collection and analysis to determine pharmacokinetic parameters and assess anti-tumor activity.

Jqad1_Experimental_Workflow cluster_PK Pharmacokinetic Study cluster_Efficacy Efficacy Study PK_Dose_Prep Prepare 10 mg/kg this compound in 10% HP-β-CD PK_Admin Administer single IP dose to CD1 mice PK_Dose_Prep->PK_Admin PK_Sample Collect serum samples at serial time points PK_Admin->PK_Sample PK_Analysis Quantify this compound concentration by LC-MS/MS PK_Sample->PK_Analysis PK_Data Calculate PK parameters (t½, Cmax) PK_Analysis->PK_Data Efficacy_Xenograft Establish Kelly NB cell xenografts in NSG mice Efficacy_Admin Administer daily IP dose for 21 days Efficacy_Xenograft->Efficacy_Admin Efficacy_Dose_Prep Prepare 40 mg/kg this compound Efficacy_Dose_Prep->Efficacy_Admin Efficacy_Monitor Monitor tumor growth and survival Efficacy_Admin->Efficacy_Monitor Efficacy_Data Analyze tumor growth inhibition and survival benefit Efficacy_Monitor->Efficacy_Data

In Vivo Study Workflow

Conclusion

This technical guide provides a summary of the currently available pharmacokinetic data for this compound. The compound demonstrates a promising preclinical pharmacokinetic profile, supporting its further investigation as a therapeutic agent. The detailed methodologies and workflows provided herein are intended to aid researchers in the design and execution of future studies. Further investigation into the full ADME profile of this compound, including its distribution, metabolism, and excretion pathways, will be critical for its continued development and potential translation to the clinic.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Jqad1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jqad1 is a potent and selective CRBN-dependent Proteolysis Targeting Chimera (PROTAC) that specifically targets the histone acetyltransferase EP300 for degradation.[1] By inducing the degradation of EP300, this compound leads to a reduction in histone H3 lysine (B10760008) 27 acetylation (H3K27ac), suppression of oncogenic gene expression such as MYCN, and induction of apoptosis in cancer cells.[1][2] These characteristics make this compound a promising therapeutic agent for investigation in various cancer models. This document provides detailed application notes and protocols for the preparation and in vivo administration of this compound for preclinical research.

Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of its target protein, EP300. The this compound molecule is heterobifunctional, with one end binding to EP300 and the other to the E3 ubiquitin ligase Cereblon (CRBN).[1] This binding facilitates the formation of a ternary complex between EP300, this compound, and CRBN, leading to the ubiquitination of EP300 and its subsequent degradation by the proteasome. The degradation of EP300 disrupts its critical role in transcriptional regulation, leading to downstream anti-cancer effects.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vivo studies.

Table 1: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model

ParameterValueReference
Animal ModelNSG mice with Kelly neuroblastoma cell xenografts
This compound Dosage40 mg/kg
Administration RouteIntraperitoneal (i.p.)
Dosing ScheduleDaily for 21 days
Tumor GrowthSignificantly suppressed compared to vehicle control
SurvivalProlonged survival in this compound-treated mice

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValueReference
Half-life (t½)13.3 (±3.37 SD) hours
Maximum Concentration (Cmax)7 µmol/L
Administration RouteIntraperitoneal (i.p.)
Dosage40 mg/kg

Signaling Pathway

The degradation of EP300 by this compound initiates a cascade of downstream signaling events that contribute to its anti-tumor activity.

Jqad1_Signaling_Pathway cluster_0 This compound-mediated EP300 Degradation cluster_1 Downstream Effects This compound This compound Ternary_Complex Ternary Complex (EP300-Jqad1-CRBN) This compound->Ternary_Complex EP300 EP300 EP300->Ternary_Complex CRBN CRBN (E3 Ubiquitin Ligase) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation EP300 Degradation Proteasome->Degradation H3K27ac Reduced H3K27ac Degradation->H3K27ac MYCN MYCN Downregulation Degradation->MYCN STAT_pathway Modulation of IL-1α/IL-6/JAK/STAT3 & SOCS1/STAT1 Pathways Degradation->STAT_pathway H3K27ac->MYCN Apoptosis Apoptosis Induction MYCN->Apoptosis Jqad1_In_Vivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare this compound Dosing Solution E Administer this compound & Vehicle Control A->E B Culture & Prepare Cancer Cells C Implant Tumor Cells in Mice B->C D Monitor Tumor Growth & Randomize Groups C->D D->E F Monitor Animal Health & Measure Tumors E->F G Euthanize & Collect Tissues F->G H Analyze Tumor Growth & Survival Data G->H I Perform Biomarker Analysis G->I

References

Application Notes and Protocols for JQAD1 in Specific Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JQAD1 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the histone acetyltransferase EP300. As a CRBN-dependent degrader, this compound has demonstrated significant anti-tumor activity, particularly in preclinical models of neuroblastoma. These application notes provide a comprehensive overview of the use of this compound in specific disease models, with a primary focus on neuroblastoma. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate further research and drug development efforts. While the primary application of this compound has been established in neuroblastoma, its potential utility in other EP300-dependent malignancies is also discussed.

Introduction to this compound

This compound is a heterobifunctional molecule that recruits EP300 to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of EP300.[1] This targeted degradation approach offers a distinct advantage over traditional small molecule inhibitors by eliminating the entire protein, thereby abrogating both its catalytic and scaffolding functions. EP300 is a critical transcriptional co-activator that plays a key role in various cellular processes, and its dysregulation has been implicated in the pathogenesis of several cancers. This compound has been shown to selectively degrade EP300 over its close homolog CBP, providing a valuable tool for dissecting the specific roles of EP300 in health and disease.[2]

Application of this compound in Neuroblastoma Models

The most well-characterized application of this compound is in preclinical models of neuroblastoma, a pediatric cancer of the sympathetic nervous system.[3] Specifically, this compound has shown significant efficacy in MYCN-amplified neuroblastoma, a high-risk subtype of the disease.

Mechanism of Action in Neuroblastoma

In MYCN-amplified neuroblastoma, the MYCN oncoprotein drives tumorigenesis by regulating a transcriptional program that promotes cell proliferation and survival. EP300 is a key co-activator for MYCN, and its histone acetyltransferase activity, particularly the acetylation of histone H3 at lysine (B10760008) 27 (H3K27ac), is crucial for maintaining the expression of MYCN target genes.

This compound treatment leads to the rapid and potent degradation of EP300 in neuroblastoma cells. This results in a global reduction of H3K27ac levels, particularly at super-enhancers that regulate the expression of MYCN and other oncogenes. The downregulation of MYCN expression upon this compound treatment leads to cell cycle arrest and ultimately induces apoptosis in neuroblastoma cells.[1][4] The anti-tumor activity of this compound is dependent on the expression of CRBN.

JQAD1_Mechanism_of_Action This compound Mechanism of Action in Neuroblastoma cluster_ternary Ternary Complex Formation cluster_downstream Downstream Effects This compound This compound EP300 EP300 This compound->EP300 binds CRBN CRBN (E3 Ligase) This compound->CRBN binds Apoptosis Apoptosis This compound->Apoptosis induces Proteasome Proteasome EP300->Proteasome Degradation H3K27ac H3K27ac EP300->H3K27ac maintains CRBN->EP300 Ubiquitination MYCN_Protein MYCN Protein Proteasome->MYCN_Protein downregulation Proteasome->H3K27ac reduced MYCN_SE MYCN Super-Enhancer Transcription Transcription MYCN_SE->Transcription drives MYCN_Gene MYCN Gene MYCN_mRNA MYCN mRNA MYCN_Gene->MYCN_mRNA transcription MYCN_mRNA->MYCN_Protein translation MYCN_Protein->Apoptosis inhibits MYCN_Protein->Apoptosis H3K27ac->MYCN_SE activates Transcription->MYCN_Gene

Caption: this compound induces apoptosis in neuroblastoma cells.

Quantitative Data from Preclinical Neuroblastoma Models

The following tables summarize the key quantitative data for this compound in in vitro and in vivo neuroblastoma models.

Table 1: In Vitro Activity of this compound in Neuroblastoma Cell Lines

Cell LineThis compound ConcentrationTime PointEffectReference
Kelly0.5 µM24 hLoss of H3K27ac at chromatin
Kelly0.5 and 1 µM24 hDisruption of MYCN expression
Kelly, NGP0.5 or 1 µM6-96 hInduction of sub-G1 peak (apoptosis)
Kelly1 µM12-36 hInduction of apoptosis
Kelly10 µM24 hSelective degradation of EP300 over CBP
Multiple Cancer Cell Lines1.2 nM - 20 µM5 daysBroad CRBN-dependent antineoplastic activity

Table 2: In Vivo Activity and Pharmacokinetics of this compound in a Neuroblastoma Xenograft Model

Animal ModelThis compound DosageTreatment DurationKey FindingsReference
NSG mice with Kelly NB cell xenografts40 mg/kg; i.p.; daily21 days- Suppressed tumor growth- Prolonged survival- Reduced tumoral EP300 but not CBP levels
Murine model10 mg/kg; i.p.; single doseN/A- Half-life (t½): 13.3 (±3.37 SD) hours- Cmax: 7 µmol/L

Potential Applications in Other Disease Models

While extensively studied in neuroblastoma, the therapeutic potential of this compound may extend to other diseases where EP300 plays a pathogenic role.

Other Cancers

EP300 is implicated in the progression of various other cancers, including prostate cancer. Although direct studies with this compound are limited, the development of other EP300-targeting PROTACs for prostate cancer suggests that this is a promising area of investigation. A comparative study of a novel p300/CBP degrader, CBPD-409, showed it to have enhanced degradation effects in prostate cancer cell lines compared to this compound. This highlights the potential for developing more potent EP300 degraders for different cancer types.

Future Perspectives in Inflammatory and Neurological Diseases

EP300 is a key regulator of inflammatory gene expression and has been implicated in fibrotic diseases. Although no studies to date have specifically evaluated this compound in inflammatory disease models, targeting EP300 with a selective degrader could be a viable therapeutic strategy. The BET inhibitor JQ1 (not to be confused with this compound) has shown efficacy in models of inflammation, suggesting that targeting epigenetic readers and writers is a promising approach for these conditions.

Similarly, while there is no direct evidence for this compound in neurological disorders, the role of epigenetic modifications in brain function and disease is well-established. The BET inhibitor JQ1 has been investigated in models of Alzheimer's disease and Huntington's disease, indicating the potential for epigenetic modulators in treating neurological conditions. Further research is warranted to explore the potential of this compound in relevant models of inflammatory and neurological diseases.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound.

In Vitro Cell Viability Assay

This protocol describes how to assess the effect of this compound on the viability of neuroblastoma cells using a luminescence-based assay.

Cell_Viability_Workflow Cell Viability Assay Workflow start Start seed_cells Seed neuroblastoma cells in 96-well plates start->seed_cells treat_cells Treat cells with a serial dilution of this compound seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence analyze_data Analyze data and calculate IC50 values measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell viability after this compound treatment.

Materials:

  • Neuroblastoma cell lines (e.g., Kelly, NGP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear bottom white plates

  • This compound compound

  • DMSO (vehicle control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Seed neuroblastoma cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.

  • Allow cells to adhere overnight.

  • Prepare a serial dilution of this compound in complete medium. A typical concentration range is 1 nM to 10 µM. Include a DMSO vehicle control.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence values against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blotting for Protein Degradation and Pathway Analysis

This protocol details the detection of EP300, H3K27ac, MYCN, and apoptosis markers (cleaved PARP and cleaved caspase-3) by Western blotting.

Materials:

  • Neuroblastoma cells

  • This compound compound and DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-EP300, anti-H3K27ac, anti-MYCN, anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin or anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Plate neuroblastoma cells and treat with this compound (e.g., 1 µM) or DMSO for various time points (e.g., 6, 12, 24, 48 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control.

Flow Cytometry for Apoptosis Analysis

This protocol describes the quantification of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Neuroblastoma cells

  • This compound compound and DMSO

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Treat neuroblastoma cells with this compound (e.g., 1 µM) or DMSO for 24-48 hours.

  • Harvest the cells, including any floating cells, and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

In Vivo Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a neuroblastoma xenograft mouse model.

Xenograft_Workflow In Vivo Xenograft Workflow start Start inject_cells Subcutaneously inject Kelly neuroblastoma cells into flanks of NSG mice start->inject_cells monitor_tumors Monitor tumor growth inject_cells->monitor_tumors randomize_mice Randomize mice into treatment and vehicle control groups (tumor volume ~100-150 mm³) monitor_tumors->randomize_mice treat_mice Administer this compound (40 mg/kg, i.p.) or vehicle daily randomize_mice->treat_mice measure_tumors Measure tumor volume and body weight 2-3 times per week treat_mice->measure_tumors endpoint Continue treatment until endpoint (e.g., tumor volume >1500 mm³ or signs of toxicity) measure_tumors->endpoint analyze_data Analyze tumor growth inhibition and survival data endpoint->analyze_data end End analyze_data->end

Caption: Workflow for in vivo xenograft studies with this compound.

Materials:

  • 6-8 week old female immunodeficient mice (e.g., NSG)

  • Kelly neuroblastoma cells

  • Matrigel

  • This compound compound

  • Vehicle (e.g., 10% 2-hydroxypropyl-β-cyclodextrin in sterile water)

  • Calipers

  • Sterile syringes and needles

Protocol:

  • Subcutaneously inject 5 x 10^6 Kelly cells in a 1:1 mixture with Matrigel into the flanks of the mice.

  • Monitor the mice for tumor growth.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).

  • Prepare this compound at a concentration for a 40 mg/kg dose in the appropriate vehicle.

  • Administer this compound or vehicle daily via intraperitoneal (i.p.) injection.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²) / 2.

  • Continue the treatment for a predefined period (e.g., 21 days) or until the tumors in the control group reach the endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for EP300 and CBP).

  • Analyze the data to determine the effect of this compound on tumor growth and overall survival.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate for the treatment of EP300-dependent cancers, particularly MYCN-amplified neuroblastoma. The protocols provided herein offer a framework for the continued investigation of this compound in various disease models. Further research is warranted to explore the full therapeutic potential of this compound in other malignancies and potentially in inflammatory and neurological disorders.

References

Standard Operating Procedure for JQAD1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing JQAD1, a potent and selective proteolysis-targeting chimera (PROTAC) for the degradation of the histone acetyltransferase EP300. This compound operates through a Cereblon (CRBN)-dependent mechanism, leading to the ubiquitination and subsequent proteasomal degradation of EP300.[1][2][3][4][5] This targeted degradation results in a reduction of H3K27 acetylation, suppression of oncogenic gene expression, and induction of apoptosis in susceptible cancer cell lines, particularly those with MYCN amplification like neuroblastoma.[2][4][6][7]

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the E3 ubiquitin ligase CRBN and a separate ligand that binds to EP300.[2][5][8] This dual binding brings EP300 into close proximity with the E3 ligase complex, facilitating the transfer of ubiquitin to EP300. The polyubiquitinated EP300 is then recognized and degraded by the proteasome. This targeted degradation leads to a downstream cascade of cellular events, including altered gene expression and apoptosis.[1][3][4]

JQAD1_Mechanism_of_Action cluster_0 This compound-mediated EP300 Degradation cluster_1 Downstream Cellular Effects This compound This compound Ternary_Complex Ternary Complex (this compound-EP300-CRBN) This compound->Ternary_Complex Binds EP300 EP300 EP300->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of EP300 Ternary_Complex->Ubiquitination Facilitates Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation EP300 Degradation Proteasome->Degradation H3K27ac Reduced H3K27ac Degradation->H3K27ac Gene_Expression Altered Gene Expression H3K27ac->Gene_Expression Apoptosis Apoptosis Induction Gene_Expression->Apoptosis

This compound Mechanism of Action

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound activity based on published literature. These values can serve as a starting point for experimental design.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueDuration of TreatmentReference
DC50 Neuroblastoma lines≤ 31.6 nMNot Specified[5]
Effective Concentration for Apoptosis Kelly, NGP0.5 - 1 µM6 - 96 hours[3]
Concentration for H3K27ac Loss Kelly0.5 µM24 hours[3]
Concentration for MYCN Disruption Kelly0.5 - 1 µM24 hours[3]
Broad Antineoplastic Activity Cancer cell lines1.2 nM - 20 µM5 days[3]

Table 2: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model

ParameterAnimal ModelDosage and AdministrationTreatment DurationOutcomeReference
Tumor Growth Inhibition NSG mice with Kelly NB cell xenografts40 mg/kg, intraperitoneal (i.p.), daily21 daysSignificant tumor growth suppression and prolonged survival.[3][9]
Pharmacokinetics (Single Dose) CD1 mice10 mg/kg, i.p.24 hoursHalf-life (t½) = 13.3 ± 3.37 hours, Cmax = 7 µmol/L.[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular and in vivo effects of this compound.

Western Blot Analysis of EP300 Degradation

This protocol is designed to qualitatively and quantitatively assess the degradation of EP300 following this compound treatment.

WB_Workflow A 1. Cell Culture and Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE and Transfer C->D E 5. Immunoblotting D->E F 6. Detection and Analysis E->F

Western Blot Workflow

Materials:

  • This compound (stored as a 10 mM stock in DMSO at -80°C)

  • Cell line of interest (e.g., Kelly neuroblastoma cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-EP300, anti-H3K27ac, anti-CRBN, anti-cleaved PARP1, anti-Actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound (e.g., 0.1, 0.5, 1, 2 µM) and a vehicle control (DMSO) for the specified duration (e.g., 6, 12, 24, 48 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane according to standard protocols.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • This compound

  • Cell line of interest

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

    • Include wells with medium only for background measurement.

    • Incubate the plate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the desired concentrations of this compound and a vehicle control (DMSO) to the appropriate wells.

    • Incubate for the desired time period (e.g., 72 hours).[4]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the dose-response curve and calculate the IC50 value.

Apoptosis Assay (Propidium Iodide Staining and Flow Cytometry)

This protocol is for the quantification of apoptotic cells by measuring the sub-G1 cell population using propidium (B1200493) iodide (PI) staining and flow cytometry.[2]

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • PBS

  • Propidium Iodide (PI) staining solution (e.g., containing 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with this compound (e.g., 0.5 µM or 1 µM) and a vehicle control for various time points (e.g., 24, 48, 72 hours).[3]

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Gate on the cell population to exclude debris.

    • Analyze the DNA content histogram to quantify the percentage of cells in the sub-G1 phase, which represents the apoptotic population.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Xenograft_Workflow A 1. Cell Implantation B 2. Tumor Growth and Measurement A->B C 3. This compound Treatment B->C D 4. Monitoring C->D E 5. Endpoint Analysis D->E

In Vivo Xenograft Workflow

Materials:

  • This compound

  • Immunocompromised mice (e.g., NSG mice)

  • Cancer cell line (e.g., Kelly neuroblastoma cells)

  • Matrigel (optional, to improve tumor take rate)

  • Vehicle for this compound (e.g., 10% 2-hydroxypropyl-β-cyclodextrin in sterile water)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel at a 1:1 ratio.

    • Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • This compound Administration:

    • Prepare the this compound formulation in the appropriate vehicle.

    • Administer this compound (e.g., 40 mg/kg) or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) on the specified schedule (e.g., daily).[3][9]

  • Monitoring:

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint Analysis:

    • Continue treatment until the tumors in the control group reach the predetermined endpoint size or for a specified duration (e.g., 21 days).[3]

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weight can be measured, and tumor tissue can be collected for further analysis (e.g., Western blotting, immunohistochemistry for EP300 and H3K27ac).

    • Analyze the tumor growth curves and survival data to assess the efficacy of this compound.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols: Techniques for Measuring Jqad1 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The following document outlines a comprehensive suite of techniques for characterizing the efficacy of novel inhibitors targeting Jqad1, a hypothetical protein kinase implicated in oncogenic signaling pathways. In the absence of published data on this compound, this document presents a series of established and robust methodologies that are broadly applicable to the study of novel kinase inhibitors. The protocols provided herein cover biochemical, cellular, and in vivo assays, offering a multi-tiered approach to efficacy assessment from initial hit validation to preclinical evaluation.

This compound Signaling Pathway

To facilitate the development of targeted therapies, a putative signaling cascade for this compound has been conceptualized. In this model, this compound is activated by an upstream kinase, leading to the phosphorylation and activation of downstream effectors that promote cell cycle progression and inhibit apoptosis. The following diagram illustrates this hypothetical pathway.

Jqad1_Signaling_Pathway cluster_upstream Upstream Activation cluster_this compound This compound Kinase cluster_downstream Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) binds to Upstream Kinase Upstream Kinase Receptor Tyrosine Kinase (RTK)->Upstream Kinase activates This compound This compound Upstream Kinase->this compound phosphorylates and activates Substrate A Substrate A This compound->Substrate A phosphorylates Substrate B Substrate B This compound->Substrate B phosphorylates Cell Cycle Progression Cell Cycle Progression Substrate A->Cell Cycle Progression promotes Inhibition of Apoptosis Inhibition of Apoptosis Substrate B->Inhibition of Apoptosis promotes Jqad1_Inhibitor This compound Inhibitor Jqad1_Inhibitor->this compound inhibits

Caption: Hypothetical this compound signaling cascade.

Experimental Workflow for Efficacy Measurement

The evaluation of a this compound inhibitor's efficacy follows a logical progression from in vitro characterization to in vivo validation. This workflow ensures a thorough understanding of the compound's potency, mechanism of action, and therapeutic potential.

Efficacy_Workflow Biochemical_Assays Biochemical Assays (IC50 Determination) Target_Engagement_Assays Cellular Target Engagement (CETSA) Biochemical_Assays->Target_Engagement_Assays Cellular_Assays Cellular Functional Assays (Proliferation, Apoptosis) Target_Engagement_Assays->Cellular_Assays In_Vivo_Models In Vivo Xenograft Models (Tumor Growth Inhibition) Cellular_Assays->In_Vivo_Models Pharmacodynamic_Analysis Pharmacodynamic Analysis (Biomarker Modulation) In_Vivo_Models->Pharmacodynamic_Analysis

Caption: Overall workflow for this compound inhibitor efficacy testing.

Biochemical Assays: In Vitro Kinase Inhibition

The initial step in characterizing a this compound inhibitor is to determine its potency and selectivity through in vitro kinase assays. These assays directly measure the inhibitor's ability to block the enzymatic activity of purified this compound protein.

Protocol: this compound In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against this compound using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant human this compound enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • This compound-specific peptide substrate

  • Test compound (this compound inhibitor)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer.

  • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the this compound enzyme and peptide substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for this compound.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Data Presentation: this compound Inhibitor IC50 Values
Compound IDThis compound IC50 (nM)Kinase X IC50 (nM)Kinase Y IC50 (nM)Selectivity (Fold vs. X/Y)
This compound-00115.2>10,0001,500>658 / 99
This compound-0022.85,400850>1928 / 303
This compound-003120.5>10,000>10,000>83 / >83

Cellular Assays: Target Engagement and Functional Effects

Following biochemical confirmation of potency, it is crucial to assess whether the inhibitor can engage this compound within a cellular context and elicit the desired biological response.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cancer cell line expressing this compound

  • Complete cell culture medium

  • Test compound (this compound inhibitor)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Temperature-controlled thermal cycler or heating blocks

  • Western blotting or ELISA reagents for this compound detection

Procedure:

  • Seed cells in a multi-well plate and grow to 80-90% confluency.

  • Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 2 hours).

  • Wash the cells with PBS and resuspend them in PBS containing the test compound or vehicle.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the amount of soluble this compound in each sample by Western blot or ELISA.

  • Plot the amount of soluble this compound as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.

Protocol: Cell Proliferation Assay (MTS Assay)

This assay measures the effect of the this compound inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell proliferation.

Materials:

  • This compound-dependent cancer cell line

  • Complete cell culture medium

  • Test compound (this compound inhibitor)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well clear-bottom assay plates

  • Plate reader with absorbance detection capabilities (490 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound or vehicle (DMSO).

  • Incubate the plate for 72 hours under standard cell culture conditions.

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percent inhibition of proliferation for each concentration and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Cellular Assay Results
Compound IDCETSA Shift (°C)Proliferation GI50 (nM)Apoptosis Induction (Fold Change)
This compound-0014.585.73.2
This compound-0026.212.15.8
This compound-0031.1>1,0001.2

In Vivo Efficacy Studies

The final stage of preclinical efficacy testing involves evaluating the this compound inhibitor in a relevant animal model, typically a mouse xenograft model.

Protocol: Tumor Xenograft Study

This protocol outlines a general procedure for assessing the anti-tumor activity of a this compound inhibitor in mice bearing human tumor xenografts.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • This compound-dependent cancer cell line

  • Matrigel or similar extracellular matrix

  • Test compound formulated in a suitable vehicle

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.

  • Monitor the mice for tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Administer the test compound or vehicle to the mice according to a predetermined schedule (e.g., once daily by oral gavage).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study, euthanize the animals and excise the tumors for pharmacodynamic analysis.

  • Calculate the tumor growth inhibition (TGI) for each treatment group.

Data Presentation: In Vivo Xenograft Study Results
Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle ControlN/A1502 ± 2100+2.5
This compound-002 (10 mg/kg)QD, PO751 ± 15050-1.8
This compound-002 (30 mg/kg)QD, PO285 ± 9881-4.2

Disclaimer: this compound is a hypothetical molecule created for illustrative purposes. The protocols and data presented are generalized templates and should be adapted and optimized for specific research applications.

Application of High-Throughput Screening in the Development and Characterization of EP300 Degraders Like JQAD1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JQAD1 is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of the histone acetyltransferase EP300 (also known as p300).[1][2][3][4] It functions by linking the EP300 inhibitor A-485 to a ligand for the E3 ubiquitin ligase cereblon (CRBN), thereby hijacking the cell's natural protein disposal machinery to target EP300 for ubiquitination and subsequent proteasomal degradation.[1][2][4][5] This targeted degradation of EP300 has shown therapeutic potential in preclinical models of cancer, particularly in neuroblastoma.[1][4][5][6]

High-throughput screening (HTS) is a critical technology in the discovery and characterization of novel PROTACs like this compound. HTS enables the rapid screening of large compound libraries to identify molecules that can induce the degradation of a target protein and to characterize their biological effects. These application notes provide an overview of how HTS can be applied in the context of developing and understanding EP300 degraders.

Signaling Pathway of this compound Action

The mechanism of action of this compound involves the formation of a ternary complex between EP300, this compound, and the CRBN E3 ubiquitin ligase complex. This proximity induces the ubiquitination of EP300, marking it for degradation by the proteasome. The degradation of EP300 leads to a reduction in histone H3 lysine (B10760008) 27 acetylation (H3K27ac), a key epigenetic mark for active enhancers and promoters, ultimately resulting in the downregulation of oncogenic gene expression and induction of apoptosis in susceptible cancer cells.[1][4][5]

JQAD1_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus This compound This compound Ternary_Complex EP300-JQAD1-CRBN Ternary Complex This compound->Ternary_Complex EP300 EP300 (p300) EP300->Ternary_Complex Proteasome Proteasome EP300->Proteasome Degradation H3K27ac H3K27ac EP300->H3K27ac Acetylation CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ternary_Complex->EP300 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Ub Apoptosis Apoptosis Proteasome->Apoptosis Induction Histones Histones Gene_Expression Oncogenic Gene Expression H3K27ac->Gene_Expression Activation Gene_Expression->Apoptosis Inhibition of Anti-Apoptotic Genes Leads to

Caption: Mechanism of this compound-induced EP300 degradation and downstream effects.

High-Throughput Screening Applications and Protocols

HTS can be employed at various stages of the discovery and development of EP300 degraders. The following are key applications with associated protocols.

Primary Screen for EP300 Degraders

The initial step is to identify compounds that induce the degradation of EP300. A common approach is to use a cell line engineered to express a reporter-tagged version of EP300.

Experimental Workflow: Primary HTS for EP300 Degraders

HTS_Primary_Screen_Workflow start Start plate_cells Plate engineered cells (e.g., EP300-HiBiT) in 384-well plates start->plate_cells add_compounds Add compound library (one compound per well) plate_cells->add_compounds incubate Incubate for a defined period (e.g., 24 hours) add_compounds->incubate add_reagents Add lytic reagent and Nano-Glo® HiBiT substrate incubate->add_reagents read_luminescence Read luminescence on a plate reader add_reagents->read_luminescence analyze_data Analyze data to identify hits (compounds causing a decrease in luminescence) read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a primary high-throughput screen to identify EP300 degraders.

Protocol: HiBiT-based EP300 Degradation Assay

This protocol utilizes the Nano-Glo® HiBiT technology, where EP300 is endogenously tagged with a small HiBiT peptide. The luminescence signal is proportional to the amount of EP300-HiBiT protein.

  • Cell Plating: Seed HAP1 cells stably expressing LgBiT and endogenously tagged with HiBiT at the N-terminus of EP300 in 384-well plates at a density of 2,500 cells per well in 25 µL of culture medium.[7]

  • Compound Addition: Using an acoustic liquid handler, add test compounds from a library to a final concentration of 1 µM. Include appropriate controls (e.g., DMSO as a negative control, a known EP300 degrader as a positive control).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Detection: Add 25 µL of Nano-Glo® HiBiT Lytic Reagent containing the LgBiT protein and substrate to each well.

  • Signal Reading: Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation. Read the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the DMSO controls. Identify hits as compounds that reduce the luminescence signal below a certain threshold (e.g., >50% degradation).

ParameterValueReference
Cell LineHAP1 with endogenous EP300-HiBiT and stable LgBiT expression[7]
Plate Format384-wellGeneral HTS practice
Seeding Density2,500 cells/well[7] (adapted)
Compound Conc.1 µMGeneral HTS practice
Incubation Time24 hours[7]
Detection ReagentNano-Glo® HiBiT Lytic Reagent[7]
Secondary Assays for Hit Confirmation and Characterization

Hits from the primary screen need to be validated and further characterized to confirm their mechanism of action and selectivity.

Protocol: High-Throughput Immunoblotting (Simple Western™)

This assay provides quantitative data on protein levels and can be used to confirm EP300 degradation and assess selectivity against the closely related paralog CBP.[7]

  • Cell Treatment: Plate a neuroblastoma cell line (e.g., Kelly) in 96-well plates and treat with a concentration range of the hit compounds for 24 hours.

  • Lysate Preparation: Lyse the cells and determine the total protein concentration.

  • Automated Immunoblotting: Load the cell lysates into a Simple Western™ instrument (e.g., Wes™ or Jess™ from Bio-Techne).

  • Antibody Incubation: Use validated primary antibodies against EP300 and CBP, along with a loading control (e.g., actin).

  • Data Analysis: The instrument software will automatically quantify the protein levels. Calculate the DC50 (concentration at which 50% of the protein is degraded) for EP300 and assess the effect on CBP at the same concentrations.

ParameterThis compoundReference
Cell LineKelly (neuroblastoma)[2][5]
DC50 for EP300≤ 31.6 nM
Effect on CBPNo significant effect at concentrations that degrade EP300
High-Throughput Functional Assays

To assess the biological consequences of EP300 degradation, functional assays can be performed in a high-throughput format.

Protocol: High-Throughput Cell Viability Assay

This assay measures the effect of EP300 degradation on the proliferation and viability of cancer cells.

  • Cell Plating: Seed cancer cell lines (e.g., Kelly, NGP) in 384-well plates.

  • Compound Treatment: Add a serial dilution of the test compounds.

  • Incubation: Incubate the plates for 5-7 days.

  • Viability Measurement: Add a reagent such as CellTiter-Glo® to measure ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Read the luminescence signal and plot dose-response curves to determine the GI50 (concentration for 50% growth inhibition).

Cell LineThis compound GI50 (approx.)Reference
Kelly~100 nM[8] (estimated from graphs)
NGP~200 nM[8] (estimated from graphs)

Protocol: High-Throughput Apoptosis Assay

This assay quantifies the induction of apoptosis following EP300 degradation.

  • Cell Treatment: Treat cells in 96- or 384-well plates with test compounds for various time points (e.g., 24, 48, 72 hours).

  • Apoptosis Detection: Use a homogeneous caspase-3/7 activity assay (e.g., Caspase-Glo® 3/7).

  • Signal Reading: Read the luminescence signal, which is proportional to caspase activity.

  • Data Analysis: Normalize the data to vehicle-treated cells to determine the fold-induction of apoptosis.

ParameterThis compound TreatmentReference
Apoptosis InductionTime- and dose-dependent increase in sub-G1 peak and PARP1 cleavage[1][8]
Caspase ActivationIncreased expression of cleaved caspase-3[1]

Conclusion

High-throughput screening is an indispensable tool for the discovery and development of targeted protein degraders like this compound. By employing a combination of primary degradation screens, secondary validation assays, and functional readouts, researchers can efficiently identify potent and selective degraders of EP300 and elucidate their therapeutic potential. The protocols and data presented here provide a framework for establishing an HTS cascade for the discovery of novel therapeutics targeting the epigenetic regulator EP300.

References

Jqad1: A Chemical Probe for Targeted EP300 Degradation in Genetic Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jqad1 is a potent and selective chemical probe used for the targeted degradation of the histone acetyltransferase EP300 (also known as p300).[1][2] As a Proteolysis-Targeting Chimera (PROTAC), this compound functions by recruiting EP300 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] This targeted degradation allows for the acute and specific removal of EP300 protein, providing a powerful tool to investigate its role in various genetic pathways, particularly in the context of oncology and drug development.

EP300 is a critical transcriptional co-activator that regulates gene expression through the acetylation of histone proteins, most notably H3K27ac, a mark associated with active enhancers and promoters.[3] Dysregulation of EP300 activity is implicated in several diseases, including cancer. This compound has been shown to be particularly effective in preclinical models of MYCN-amplified neuroblastoma, where cancer cells exhibit a strong dependency on EP300 for survival. By selectively degrading EP300, this compound leads to a reduction in H3K27ac levels, downregulation of oncogenic gene programs (such as those driven by MYCN and Core Regulatory Circuitry [CRC] transcription factors), and induction of apoptosis in sensitive cancer cell lines.

These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in genetic pathway analysis.

Mechanism of Action of this compound

This compound is a bifunctional molecule composed of a ligand that binds to EP300 and another ligand that binds to the E3 ubiquitin ligase CRBN, connected by a linker. The ternary complex formed by this compound, EP300, and CRBN facilitates the transfer of ubiquitin from the E3 ligase to EP300, marking it for degradation by the 26S proteasome. This CRBN-dependent degradation is highly specific for EP300, with minimal effects on its close paralog, CBP, at effective concentrations. However, at higher concentrations or longer time points, some degradation of CBP has been observed.

Jqad1_Mechanism cluster_0 This compound-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound EP300 EP300 This compound->EP300 Binds to EP300 CRBN_E3_Ligase CRBN E3 Ligase This compound->CRBN_E3_Ligase Binds to CRBN Proteasome Proteasome EP300->Proteasome Targeted for Degradation H3K27ac H3K27ac EP300->H3K27ac Acetylates H3K27 Ub Ubiquitin CRBN_E3_Ligase->Ub Transfers Ub Ub->EP300 Polyubiquitination Degraded_EP300 Degraded EP300 (Peptides) Proteasome->Degraded_EP300 Degraded_EP300->H3K27ac Reduction Gene_Expression Oncogenic Gene Expression H3K27ac->Gene_Expression Promotes H3K27ac->Gene_Expression Downregulation

This compound Mechanism of Action

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of this compound from various studies.

Table 1: In Vitro Activity of this compound

Cell LineCancer TypeParameterValueReference
KellyNeuroblastomaDC₅₀≤ 31.6 nM
KellyNeuroblastomaApoptosis Induction (Sub-G1 peak)0.5 or 1 µM (6-96 h)
NGPNeuroblastomaApoptosis Induction (Sub-G1 peak)0.5 or 1 µM (6-96 h)
Multiple Cancer Cell LinesVariousAnti-neoplastic Activity1.2 nM - 20 µM (5 days)

Table 2: Molecular Effects of this compound Treatment

Cell LineTreatmentEffectMagnitudeReference
MYCN-amplified NB cells0.1-10 µM for 24 hDose-dependent decrease in EP300 expressionN/A
MYCN-amplified NB cells0.1-10 µM for 24 hParallel loss of H3K27ac modificationN/A
Kelly NB cells0.5 µM for 24 hUpregulation of pro-apoptotic proteins (BIM, BID, PUMA, BAX)N/A
Kelly NB cells0.5 and 1 µM for 24 hDisruption of MYCN expressionN/A
Kelly NB cells500 nmol/LEP300 degradation observed as early as 16 hoursN/A

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Protocol 1: Western Blot Analysis for EP300 Degradation and H3K27ac Reduction

This protocol is for assessing the degradation of EP300 and the corresponding decrease in H3K27ac levels in cells treated with this compound.

Materials:

  • This compound

  • Cell line of interest (e.g., Kelly neuroblastoma cells)

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-EP300, anti-H3K27ac, anti-H3 (loading control), anti-GAPDH or β-actin (loading control), anti-PARP1

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 3, 5, and 10 µM) or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

Western_Blot_Workflow Start Start Cell_Seeding Seed and Culture Cells Start->Cell_Seeding Treatment Treat with this compound or DMSO Cell_Seeding->Treatment Cell_Lysis Lyse Cells and Collect Protein Treatment->Cell_Lysis Quantification Quantify Protein Concentration Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (anti-EP300, anti-H3K27ac, etc.) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibodies Primary_Ab->Secondary_Ab Detection ECL Detection and Imaging Secondary_Ab->Detection Analysis Analyze Protein Levels Detection->Analysis End End Analysis->End

Western Blot Workflow
Protocol 2: Cell Viability and Apoptosis Assays

This protocol describes methods to assess the anti-neoplastic activity of this compound and its ability to induce apoptosis.

Materials:

  • This compound

  • Cell line of interest

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (or similar)

  • Flow cytometer

  • Propidium Iodide (PI) staining solution

  • Annexin V-FITC Apoptosis Detection Kit

Procedure for Cell Viability (e.g., CellTiter-Glo®):

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with a range of this compound concentrations for a specified duration (e.g., 5 days).

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader to determine cell viability.

Procedure for Apoptosis Analysis (Flow Cytometry):

  • Treat cells with this compound (e.g., 0.5 or 1 µM) for various time points (e.g., 12, 24, 36 hours).

  • Harvest cells, including any floating cells in the medium.

  • Wash cells with cold PBS.

  • For cell cycle analysis (sub-G1 peak), fix cells in ethanol (B145695) and stain with PI.

  • For Annexin V/PI staining, resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the apoptotic cell population.

Protocol 3: In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with approved institutional guidelines.

Materials:

  • This compound

  • Vehicle (e.g., 10% hydroxypropyl β-cyclodextrin in sterile water)

  • Immunocompromised mice (e.g., NSG mice)

  • Cancer cell line for xenograft (e.g., Kelly cells)

  • Calipers for tumor measurement

Procedure:

  • Xenograft Implantation: Subcutaneously inject cancer cells into the flanks of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., 40 mg/kg) or vehicle to the mice via the desired route (e.g., intraperitoneal injection) daily.

  • Tumor Monitoring: Measure tumor volume regularly using calipers. Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be processed for immunohistochemistry (IHC) to assess EP300 and CBP levels, or for RNA sequencing to analyze gene expression changes.

Downstream Genetic Pathway Analysis

The targeted degradation of EP300 by this compound allows for the investigation of its role in various signaling pathways.

Downstream_Pathway This compound This compound EP300_Degradation EP300 Degradation This compound->EP300_Degradation H3K27ac_Loss Loss of H3K27ac at Enhancers EP300_Degradation->H3K27ac_Loss CRC_TFAP2b Interaction with CRC TFs (e.g., TFAP2β) Disrupted EP300_Degradation->CRC_TFAP2b MYCN_Downregulation Downregulation of MYCN and CRC Gene Expression H3K27ac_Loss->MYCN_Downregulation CRC_TFAP2b->MYCN_Downregulation Apoptosis_Induction Induction of Apoptosis MYCN_Downregulation->Apoptosis_Induction Tumor_Suppression Tumor Growth Suppression Apoptosis_Induction->Tumor_Suppression

Downstream Effects of this compound

By using this compound in combination with techniques such as RNA sequencing (RNA-seq) and Chromatin Immunoprecipitation sequencing (ChIP-seq), researchers can:

  • Identify genes and pathways that are directly regulated by EP300's acetyltransferase activity.

  • Elucidate the role of EP300 in maintaining the enhancer landscape of a cell.

  • Discover synthetic lethal interactions with EP300 loss in specific cancer contexts.

  • Evaluate the therapeutic potential of targeting EP300 in various diseases.

Conclusion

This compound is a valuable chemical tool for dissecting the function of EP300 in genetic pathways. Its ability to induce rapid and selective degradation of EP300 provides a more direct and acute method of protein inhibition compared to traditional genetic knockdown or small molecule inhibitors. The protocols and data presented here serve as a guide for researchers to effectively utilize this compound in their studies to advance our understanding of gene regulation and develop novel therapeutic strategies.

References

Best Practices for the Storage and Handling of JQAD1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JQAD1 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the histone acetyltransferase EP300.[1][2][3][4] It is composed of a ligand for the E3 ubiquitin ligase Cereblon (CRBN) joined by a linker to an EP300 inhibitor.[2][4] This bifunctional molecule brings EP300 into proximity with the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. The selective degradation of EP300 results in the suppression of H3K27ac levels, downregulation of MYCN, and induction of apoptosis in cancer cells, particularly in neuroblastoma.[1][4] this compound's targeted mechanism of action and its efficacy in preclinical models make it a valuable tool for cancer research and drug development.

These application notes provide detailed guidelines for the proper storage, handling, and use of this compound in common experimental settings.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₄₈H₅₂F₄N₆O₉[2]
Molecular Weight 932.95 g/mol [1]
Appearance Solid[1]
Purity ≥98% (HPLC)[3]
Solubility Soluble in DMSO (100 mg/mL)[1]
CAS Number 2417097-18-6[1][2]

Storage and Stability

Proper storage of this compound is critical to maintain its integrity and activity.

FormStorage TemperatureStabilityRecommendationsReference
Solid Powder -20°C3 yearsStore in a tightly sealed container, protected from light and moisture.[1]
4°C2 yearsFor shorter-term storage.[1]
In Solvent (e.g., DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°C1 monthFor more frequent use.[1]

Safety and Handling Precautions

This compound is intended for research use only. Standard laboratory safety practices should be followed.

  • Personal Protective Equipment (PPE): Wear a laboratory coat, safety glasses, and gloves when handling this compound.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to minimize inhalation exposure.

  • Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste. Clean the affected area thoroughly.

  • Disposal: Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound in inducing the degradation of EP300 and subsequent downstream effects.

JQAD1_Pathway cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation This compound This compound JQAD1_in JQAD1_in CRBN CRBN E3 Ligase CRBN_in CRBN_in EP300 EP300 EP300_in EP300_in Proteasome Proteasome EP300->Proteasome Targeted for Degradation H3K27ac H3K27ac EP300->H3K27ac Acetylation Ternary This compound-CRBN-EP300 Complex JQAD1_in->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination CRBN_in->Ternary EP300_in->Ternary Degraded_EP300 Degraded EP300 Proteasome->Degraded_EP300 Degraded_EP300->H3K27ac Reduced Acetylation Gene_Expression Oncogenic Gene Expression (e.g., MYCN) H3K27ac->Gene_Expression Activation Apoptosis Apoptosis Gene_Expression->Apoptosis Suppression of Anti-apoptotic Genes

Caption: Mechanism of this compound-induced EP300 degradation and apoptosis.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Objective: To prepare this compound solutions for in vitro and in vivo experiments.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Protocol:

  • Stock Solution (10 mM):

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 9.33 mg of this compound in 1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for up to 6 months.[1]

  • Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer for your experiment.

    • It is recommended to prepare working solutions fresh for each experiment.

In Vitro Experiment: Western Blot for EP300 Degradation

Objective: To assess the ability of this compound to induce the degradation of EP300 in a cancer cell line (e.g., Kelly neuroblastoma cells).

WB_Workflow cluster_prep Cell Culture & Treatment cluster_lysis Protein Extraction cluster_wb Western Blot A Seed Kelly cells in 6-well plates B Incubate for 24h A->B C Treat with this compound (e.g., 0.5, 1 µM) or DMSO B->C D Incubate for 24h C->D E Wash cells with PBS D->E F Lyse cells in RIPA buffer E->F G Quantify protein concentration (BCA assay) F->G H SDS-PAGE G->H I Transfer to PVDF membrane H->I J Block with 5% milk I->J K Incubate with primary antibodies (anti-EP300, anti-GAPDH) J->K L Incubate with HRP-conjugated secondary antibody K->L M Detect with ECL substrate L->M Xenograft_Workflow cluster_setup Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Implant Kelly cells subcutaneously into flanks of NSG mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment and vehicle groups B->C D Administer this compound (40 mg/kg, i.p.) or vehicle daily C->D E Monitor tumor volume and body weight D->E F Continue treatment for a defined period (e.g., 21 days) E->F At study endpoint G Sacrifice mice and excise tumors F->G H Analyze tumors (e.g., IHC for EP300) G->H

References

Application Notes and Protocols for Jqad1 in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and preclinical data supporting the use of Jqad1, a selective EP300 proteolysis-targeting chimera (PROTAC), in combination with other anti-cancer agents. Detailed protocols for evaluating these combinations are also provided to guide researchers in their experimental design.

Introduction to this compound

This compound is a CRBN-dependent PROTAC that selectively targets the histone acetyltransferase EP300 for degradation.[1][2][3] By inducing the degradation of EP300, this compound suppresses the expression of this key transcriptional co-activator, leading to a reduction in H3K27 acetylation, disruption of oncogenic transcriptional programs (e.g., MYCN), and induction of apoptosis in cancer cells.[1] Preclinical studies have demonstrated the anti-tumor activity of this compound as a single agent, particularly in neuroblastoma.[2][3][4] The selective degradation of EP300 offers a promising therapeutic strategy, and its combination with other agents is a key area of investigation to enhance efficacy and overcome resistance.

Rationale for Combination Therapies

The multifaceted role of EP300 in cancer biology provides a strong rationale for combining this compound with other therapeutic modalities.

Combination with Immunomodulatory Drugs (IMiDs) and Dexamethasone in Hematological Malignancies

Rationale: EP300 is a critical co-activator for transcription factors that drive the proliferation of hematological cancer cells.[5][6] Selective EP300 degraders have shown strong synergistic effects with standard-of-care agents in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL), including the IMiD pomalidomide (B1683931) and the corticosteroid dexamethasone.[7][8][9][10] The combination of an EP300 degrader with IMiDs leads to a greater downregulation of key oncogenes like MYC and IRF4, resulting in synergistic cancer cell killing.[5][6]

Signaling Pathway:

This compound This compound EP300 EP300 This compound->EP300 Degradation Pomalidomide Pomalidomide CRBN CRBN Pomalidomide->CRBN Binding Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR Activation MYC_IRF4 MYC/IRF4 Transcription EP300->MYC_IRF4 Activation IKZF1_3 IKZF1/3 CRBN->IKZF1_3 Degradation IKZF1_3->MYC_IRF4 Activation GR->MYC_IRF4 Inhibition Apoptosis Apoptosis MYC_IRF4->Apoptosis Inhibition of

Caption: this compound, Pomalidomide, and Dexamethasone signaling.
Combination with PARP Inhibitors in Solid Tumors

Rationale: EP300 plays a role in DNA damage repair (DDR) pathways.[11][12][13][14] Specifically, it is involved in the acetylation of proteins required for both base excision repair (BER) and non-homologous end joining (NHEJ).[11][13][14] By degrading EP300, this compound may induce a "BRCAness" phenotype, sensitizing cancer cells to PARP inhibitors, which are effective in tumors with deficient DNA repair mechanisms.

Signaling Pathway:

This compound This compound EP300 EP300 This compound->EP300 Degradation PARPi PARP Inhibitor PARP PARP PARPi->PARP Inhibition DDR DNA Damage Repair (BER, NHEJ) EP300->DDR Activation DNA_Damage DNA Damage DNA_Damage->DDR DNA_Damage->PARP Activation Cell_Death Cell_Death DDR->Cell_Death Prevention of PARP->DDR

Caption: this compound and PARP inhibitor combination logic.
Combination with Immunotherapy (e.g., Immune Checkpoint Inhibitors)

Rationale: EP300 has been implicated in regulating the tumor microenvironment and immune evasion.[15] Inhibition of EP300 can enhance anti-tumor immunity by promoting CD8+ T-cell infiltration and downregulating immunosuppressive factors.[15] Therefore, combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies) could potentially enhance the efficacy of immunotherapy.

Signaling Pathway:

This compound This compound EP300 EP300 This compound->EP300 Degradation ICI Immune Checkpoint Inhibitor PD1 PD-1 ICI->PD1 Blockade Tumor_Cell Tumor Cell PDL1 PD-L1 Tumor_Cell->PDL1 T_Cell T-Cell T_Cell->PD1 Tumor_Killing Tumor_Killing T_Cell->Tumor_Killing Mediates EP300->PDL1 Upregulation PDL1->PD1 Binding PD1->Tumor_Killing Inhibition of

Caption: this compound and immunotherapy combination rationale.

Quantitative Data Summary

While specific quantitative data for this compound in combination is limited in publicly available literature, data from studies on other selective EP300 degraders demonstrate strong synergistic effects. The tables below are illustrative of the expected outcomes based on this evidence.

Table 1: In Vitro Synergy of a Selective EP300 Degrader with Standard of Care in Hematological Malignancies (Illustrative data based on qualitative reports)

Cell LineCombination AgentSynergy (Bliss Score)Synergy (Chou-Talalay CI)
DLBCL
DBDexamethasoneStrong Synergy< 0.3
DOHH2DexamethasoneStrong Synergy< 0.3
OCI-LY10DexamethasoneSynergy< 0.7
Multiple Myeloma
OPM-2PomalidomideVery Strong Synergy< 0.1
NCI-H929PomalidomideVery Strong Synergy< 0.1

CI < 1 indicates synergy, CI = 1 is additive, and CI > 1 is antagonism. Strong synergy is often defined as CI < 0.3.

Experimental Protocols

The following protocols provide a framework for assessing the in vitro and in vivo efficacy of this compound in combination with other compounds.

In Vitro Synergy Assessment: Cell Viability Assay

Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another compound on the viability of cancer cells.

Experimental Workflow:

cluster_0 Cell Culture cluster_1 Drug Treatment cluster_2 Viability Assay cluster_3 Data Analysis Seed_Cells Seed cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound, Combination Drug, or both Incubate_24h->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_Reagent Add CellTiter-Glo reagent Incubate_72h->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Calculate_Synergy Calculate Combination Index (CI) Measure_Luminescence->Calculate_Synergy

Caption: Workflow for in vitro synergy assessment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Combination compound (stock solution in appropriate solvent)

  • 96-well clear bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Preparation and Treatment:

    • Prepare serial dilutions of this compound and the combination drug in complete medium.

    • Create a dose-response matrix. For a 6x6 matrix, for example, prepare 6 concentrations of this compound and 6 concentrations of the combination drug.

    • Remove the medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include wells with single agents and a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Cell Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control wells to determine the percent viability.

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn or SynergyFinder.[11][16][17][18][19][20][21] A CI < 1 indicates synergy.

Western Blot Analysis of Protein Degradation and Pathway Modulation

Objective: To confirm the degradation of EP300 by this compound and to assess the effect of the combination treatment on key signaling proteins.

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination for the desired time (e.g., 24, 48, 72 hours).

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against EP300, and other relevant pathway proteins (e.g., c-PARP, γH2AX, MYC, IRF4), and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image using a chemiluminescence detection system.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy of this compound in combination with another therapeutic agent in a mouse xenograft model.

Protocol:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10⁶ cells) in Matrigel into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination drug alone, this compound + Combination drug).

  • Drug Administration:

    • Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health of the animals.

  • Endpoint and Analysis:

    • At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.

    • Tumors can be weighed and processed for downstream analysis (e.g., Western blot, immunohistochemistry).

    • Analyze the tumor growth inhibition for each treatment group.

Conclusion

The selective degradation of EP300 by this compound represents a promising new therapeutic avenue in oncology. The strong preclinical rationale for combining this compound with immunomodulatory drugs, PARP inhibitors, and immunotherapy suggests that such combinations could lead to enhanced anti-tumor efficacy and overcome resistance. The protocols outlined in these application notes provide a foundation for researchers to explore these exciting combination strategies.

References

Troubleshooting & Optimization

Jqad1 Technical Support Center: Troubleshooting Insolubility and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Jqad1, a selective EP300 proteolysis-targeting chimera (PROTAC) degrader. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a primary focus on overcoming insolubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a PROTAC that selectively targets the histone acetyltransferase EP300 for degradation.[1][2][3] It functions by forming a ternary complex between EP300 and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of EP300.[1][4] This degradation results in a decrease in histone H3 lysine (B10760008) 27 acetylation (H3K27ac) and can induce apoptosis in cancer cells.

Q2: What are the primary solubility characteristics of this compound?

A2: this compound is a solid that is soluble in dimethyl sulfoxide (B87167) (DMSO). Multiple suppliers indicate a solubility of up to 100 mM in DMSO. However, this compound is insoluble in water. Due to its high molecular weight and lipophilicity, which is common for PROTACs, this compound may precipitate when diluted from a DMSO stock into aqueous solutions like cell culture media or phosphate-buffered saline (PBS).

Q3: I'm observing precipitation when I dilute my this compound DMSO stock into my cell culture medium. What can I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue with PROTACs. Here are several troubleshooting steps:

  • Use Fresh, High-Quality DMSO: DMSO is hygroscopic and absorbed moisture can reduce the solubility of compounds like this compound. Always use newly opened, anhydrous DMSO to prepare your stock solutions.

  • Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your experiment (ideally below 0.5%, and not exceeding 1%) to minimize solvent effects on cells and reduce the risk of precipitation.

  • Pre-warm Media: Warming your cell culture media to 37°C before adding the this compound stock can help maintain solubility.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution. You can do an intermediate dilution in a smaller volume of media before adding it to the final culture volume.

  • Rapid Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.

  • Sonication: Gentle sonication of the stock solution in a water bath for 5-15 minutes may aid in dissolution before further dilution.

Q4: How should I prepare and store this compound stock solutions?

A4: Prepare a high-concentration stock solution of this compound in fresh, anhydrous DMSO (e.g., 10-100 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For storage, it is recommended to keep the DMSO stock solutions at -20°C for up to one month or at -80°C for up to six months.

Troubleshooting Guides

Guide 1: Overcoming this compound Precipitation in In Vitro Assays

This guide provides a step-by-step approach to minimize this compound precipitation when preparing working solutions for cell-based assays.

Visualizing the Problem and Solution

G Troubleshooting this compound Precipitation in Aqueous Buffers cluster_problem Problem cluster_solution Solution A High Concentration This compound in DMSO Stock C Precipitation of this compound A->C B Aqueous Buffer (e.g., Cell Culture Media) B->C D Use Fresh, Anhydrous DMSO H Clear this compound Solution in Media D->H E Pre-warm Aqueous Buffer to 37°C E->H F Stepwise Dilution with Rapid Mixing F->H G Low Final DMSO Concentration (<0.5%) G->H

Caption: A flowchart illustrating the problem of this compound precipitation and the key steps to achieve a clear working solution.

Protocol:

  • Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO. Ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.

  • Pre-warm your complete cell culture medium to 37°C.

  • In a sterile microcentrifuge tube, perform a serial dilution. For example, to achieve a final concentration of 10 µM in your cell culture, first, dilute your 10 mM stock 1:10 in pre-warmed media to make a 1 mM intermediate solution.

  • Add the intermediate dilution to your final volume of pre-warmed cell culture medium. Ensure the final DMSO concentration remains below 0.5%.

  • Visually inspect the final working solution for any signs of precipitation (e.g., cloudiness or visible particles) before adding it to your cells.

Guide 2: Formulation of this compound for In Vivo Studies

For animal studies, a specific formulation is often required to maintain this compound solubility and bioavailability.

Quantitative Data Summary: this compound Solubility and In Vivo Formulation

ParameterValueReference
Solubility in DMSO up to 100 mM
Solubility in Water Insoluble
Recommended In Vivo Formulation 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O
Reported In Vivo Dosing 40 mg/kg, intraperitoneal injection

Experimental Protocol: Preparation of this compound for In Vivo Administration

This protocol is adapted from a formulation suggested for similar small molecules and should be optimized for your specific experimental needs.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO. Ensure the solution is clear.

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 50 µL of the 25 mg/mL this compound DMSO stock and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

  • The final concentration of this compound in this formulation will be 1.25 mg/mL. The mixed solution should be used immediately.

Signaling Pathway and Experimental Workflow

This compound-Mediated EP300 Degradation Pathway

G This compound Mechanism of Action This compound This compound TernaryComplex Ternary Complex (this compound-EP300-CRBN) This compound->TernaryComplex EP300 EP300 EP300->TernaryComplex CRBN Cereblon (CRBN) E3 Ligase CRBN->TernaryComplex Ubiquitination Ubiquitination of EP300 TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation EP300 Degradation Proteasome->Degradation H3K27ac Reduced H3K27ac Degradation->H3K27ac Apoptosis Apoptosis H3K27ac->Apoptosis G Workflow for Assessing EP300 Degradation A 1. Seed Cells and Allow Adherence B 2. Treat Cells with this compound (and vehicle control) A->B C 3. Incubate for Desired Time Points (e.g., 4, 8, 16, 24 hours) B->C D 4. Harvest Cells and Prepare Lysates C->D E 5. Perform SDS-PAGE and Western Blot D->E F 6. Probe with Antibodies for: - EP300 - Loading Control (e.g., Actin) E->F G 7. Analyze EP300 Protein Levels F->G

References

How to optimize Jqad1 treatment concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Jqad1 in their experiments.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2][3][4] These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to specific gene promoters.[4] this compound competitively binds to the acetyl-lysine recognition pocket of BET bromodomains, thereby displacing them from chromatin. This leads to the suppression of target gene transcription, most notably the key oncogene MYC. By inhibiting the transcription of proliferation-driving genes, this compound can induce cell cycle arrest, senescence, and apoptosis in various cancer models.

2. What is a recommended starting concentration for in vitro experiments?

The optimal concentration of this compound is highly cell-line dependent. A good starting point for a dose-response experiment is a range from 100 nM to 5 µM. For initial screening, a concentration of 500 nM to 1 µM for 24 to 72 hours is often effective in sensitive cell lines. It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line to select the appropriate concentrations for subsequent mechanistic studies.

3. How should I prepare and store this compound stock solutions?

This compound is readily soluble in organic solvents like DMSO and ethanol (B145695) (e.g., up to 60 mg/ml in DMSO) but is sparingly soluble in aqueous buffers. For in vitro use, prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock directly into your cell culture medium. The final DMSO concentration in your experiment should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

4. What is the typical dosage for in vivo animal studies?

For mouse xenograft models, a common dosage for this compound is 50 mg/kg, administered daily via intraperitoneal (i.p.) injection or oral gavage. Dosing regimens can vary, with some studies using 30 mg/kg. The formulation vehicle is critical due to this compound's poor aqueous solubility. Common vehicles include 10% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water or a mixture of DMSO, PEG300, Tween 80, and saline.

5. How can I confirm that this compound is active in my cells?

The most common method to confirm this compound activity is to measure the downregulation of a known target gene, such as MYC. This can be assessed at the protein level by Western blot or at the mRNA level by qRT-PCR, typically after 6 to 24 hours of treatment. A successful treatment will show a dose-dependent decrease in c-Myc protein levels. Additionally, assessing downstream cellular effects like increased cleaved PARP (a marker of apoptosis) or cell cycle arrest can confirm biological activity.

Troubleshooting Guides

Issue 1: High variability or no effect observed in cell viability assays.

  • Question: I am not seeing a consistent dose-dependent effect on cell viability after treating with this compound. What could be the cause?

  • Answer:

    • Cell Line Sensitivity: Not all cell lines are sensitive to BET inhibition. Sensitivity is often correlated with dependency on BET-regulated oncogenes like MYC. Consider testing a known sensitive cell line (e.g., MM.1S, MV4;11) as a positive control.

    • Concentration and Duration: The effective concentration and treatment duration can vary significantly. Expand your dose-response range (e.g., from 10 nM to 20 µM) and test different time points (e.g., 24, 48, 72, and 96 hours). Some cell lines may require longer exposure to induce apoptosis or cell cycle arrest.

    • Compound Solubility: this compound can precipitate in aqueous media if not properly dissolved. Ensure your DMSO stock is fully dissolved before diluting into culture media. When diluting, add the stock to the media and mix immediately and thoroughly.

    • Compound Stability: Ensure your this compound stock has been stored correctly and has not undergone multiple freeze-thaw cycles, which can reduce its potency.

Issue 2: this compound solubility and precipitation in in vivo formulations.

  • Question: My this compound formulation for animal injection is cloudy or contains precipitates. How can I improve its solubility?

  • Answer:

    • Vehicle Selection: Standard saline or PBS is not suitable for this compound. A common and effective vehicle is 10% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HPβCD) in water.

    • Co-Solvent Systems: A multi-component solvent system is also effective. A widely used formulation involves first dissolving this compound in DMSO, then adding PEG300 and Tween 80 before finally adding saline or water. A typical ratio might be 5% DMSO, 40% PEG300, 5% Tween-80, and 50% water.

    • Preparation Method: When using co-solvents, the order of addition is critical. Always dissolve this compound completely in DMSO first before adding other components. Gentle warming and vortexing can aid dissolution. Prepare the formulation fresh daily before administration.

Issue 3: Unexpected or off-target effects are observed.

  • Question: I am observing cellular effects that don't seem to be related to MYC downregulation. Could these be off-target effects?

  • Answer:

    • BET Family Inhibition: this compound inhibits BRD2, BRD3, and BRD4, so the observed effects may be due to the inhibition of other BET family members, not just BRD4's regulation of MYC.

    • BET-Independent Mechanisms: While rare, some studies have noted potential BET-independent effects of this compound, particularly at higher concentrations. One study suggested this compound could promote invasion in certain prostate cancer cells through a mechanism independent of BET inhibition.

    • Use of Controls: To confirm the effect is due to BET inhibition, use the inactive enantiomer, (-)-JQ1, as a negative control. This stereoisomer has no significant affinity for BET bromodomains and should not produce the same biological effects. Comparing the effects of (+)-JQ1 and (-)-JQ1 can help distinguish on-target from off-target activities.

Data Presentation: this compound In Vitro and In Vivo Parameters

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

Cell Line TypeSpecific Cell LineIC50 ValueAssay ConditionsReference
Multiple MyelomaMM.1S~119 nM72h, CellTiter-Glo
Acute Myeloid LeukemiaMV4;11~141 nM72h, CellTiter-Glo
Lung AdenocarcinomaH23~0.42 µM72h, Cell-based assay
Endometrial CancerHEC-1A~0.5 µM72h, MTT Assay
Endometrial CancerIshikawa~0.5 µM72h, MTT Assay
Merkel Cell CarcinomaMCC-3 / MCC-5>50% inhibition at 800 nM72h, CCK-8 Assay
Pancreatic CancerBxPC3~3.5 µM72h, Cell Viability Assay
Breast CancerMCF7~0.3 µM96h, MTT Assay

Table 2: Recommended In Vivo Dosing and Formulation for this compound

Animal ModelTumor TypeDoseAdministration RouteFormulation VehicleReference
Mouse XenograftNUT Midline Carcinoma50 mg/kg/dayIntraperitoneal (i.p.)10% HPβCD in water
Mouse XenograftMerkel Cell Carcinoma50 mg/kg/dayIntraperitoneal (i.p.)10% HPβCD in water
Mouse XenograftEndometrial Cancer50 mg/kg/dayIntraperitoneal (i.p.)Not specified
Patient-Derived XenograftPancreatic Cancer50 mg/kg/dayOral Gavage5% Dextrose, 10% DMSO
Transgenic MouseNeuroblastoma50 mg/kg (2 doses)Intraperitoneal (i.p.)Not specified
Mouse XenograftOcular Melanoma30 mg/kg/dayNot specifiedPBS

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Methodology:

  • Cell Seeding: Plate cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "vehicle only" (e.g., 0.1% DMSO) control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and plot the results as percent viability versus log[this compound concentration] to determine the IC50 value.

Protocol 2: Western Blot for c-Myc Downregulation

This protocol is used to quantify the reduction in c-Myc protein levels following this compound treatment, confirming target engagement.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.

Visualizations

Jqad1_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_effects Cellular Effects Chromatin Chromatin (Acetylated Histones) BET BET Proteins (BRD4) BET->Chromatin Binds to Acetyl-Lysine TF Transcription Factors (e.g., RNA Pol II) BET->TF Recruits Oncogenes Oncogenes (e.g., MYC) TF->Oncogenes Activates Transcription Proliferation Cell Proliferation Oncogenes->Proliferation This compound This compound This compound->BET Binds & Inhibits This compound->Proliferation Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction CycleArrest Cell Cycle Arrest This compound->CycleArrest Induction

Caption: Mechanism of action for this compound as a BET inhibitor.

Experimental_Workflow cluster_invitro In Vitro Optimization cluster_confirmation Target Engagement Confirmation cluster_invivo In Vivo Testing Start Select Cell Line DoseResponse Dose-Response Assay (e.g., MTT / CellTiter-Glo) Start->DoseResponse 1. Screen IC50 Determine IC50 DoseResponse->IC50 2. Analyze Mechanistic Mechanistic Studies IC50->Mechanistic 3. Select Doses WB Western Blot (c-Myc Downregulation) Mechanistic->WB Validate qPCR qRT-PCR (MYC mRNA levels) Mechanistic->qPCR Validate Xenograft Establish Xenograft Model Mechanistic->Xenograft Transition to In Vivo Formulation Optimize Formulation & Dosing Xenograft->Formulation 1. Prepare Efficacy Assess Tumor Growth Inhibition Formulation->Efficacy 2. Treat

Caption: Workflow for optimizing this compound treatment concentrations.

References

Jqad1 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing JQAD1, a potent and selective PROTAC degrader of the histone acetyltransferase EP300. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on understanding and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It functions by simultaneously binding to the target protein, EP300, and an E3 ubiquitin ligase, Cereblon (CRBN). This proximity induces the ubiquitination of EP300, marking it for degradation by the proteasome.[1][2][3] The degradation of EP300 leads to a reduction in histone H3 lysine (B10760008) 27 acetylation (H3K27ac), which in turn suppresses the expression of key oncogenes like MYCN and induces apoptosis in cancer cells, particularly in neuroblastoma.[1][4][5]

Q2: What are the known on-target and off-target effects of this compound?

A2:

  • On-target effects: The primary on-target effect of this compound is the selective degradation of EP300.[1][2] This leads to decreased H3K27ac levels, suppression of MYCN expression, and induction of apoptosis in sensitive cancer cell lines.[1][3][5]

  • Off-target effects: The most well-characterized off-target effect of this compound is the degradation of the closely related paralog, CREB-binding protein (CBP).[6] This off-target degradation is typically observed at later time points (e.g., after 48 hours of treatment) and can be concentration-dependent.[6]

Q3: How can I mitigate the off-target degradation of CBP when using this compound?

A3: Mitigating off-target CBP degradation is crucial for ensuring the specificity of your experimental results. Here are key strategies:

  • Optimize Treatment Duration: Limit the duration of this compound treatment. Time-course experiments have shown that EP300 degradation occurs relatively early, while CBP degradation is more pronounced at later time points.[6] For example, a 24-hour treatment may be sufficient to observe significant EP300 degradation with minimal impact on CBP.

  • Titrate this compound Concentration: Use the lowest effective concentration of this compound. Dose-response studies can help determine the optimal concentration that maximizes EP300 degradation while minimizing CBP degradation.

  • Monitor Both EP300 and CBP Levels: Always assess the protein levels of both EP300 and CBP in your experiments using techniques like Western blotting or mass spectrometry to confirm the selectivity of this compound under your experimental conditions.

  • Consider CRBN Expression Levels: The activity of this compound is dependent on the expression of the E3 ligase Cereblon (CRBN).[1][2] Cell lines with low CRBN expression may be less sensitive to this compound and may require different optimization strategies. It is advisable to determine the CRBN expression level in your experimental model.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low EP300 degradation observed. 1. Low CRBN expression in the cell line. 2. Suboptimal this compound concentration. 3. Insufficient treatment duration. 4. Inefficient cell lysis or protein extraction. 5. Poor antibody quality for Western blotting.1. Verify CRBN expression levels by Western blot or qPCR. If low, consider using a different cell line or a CRBN-overexpression model. 2. Perform a dose-response experiment to determine the optimal this compound concentration (e.g., 10 nM to 1 µM). 3. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. 4. Ensure complete cell lysis using a suitable lysis buffer containing protease inhibitors. 5. Use a validated, high-affinity antibody specific for EP300.
Significant CBP degradation observed. 1. High this compound concentration. 2. Prolonged treatment duration.1. Reduce the concentration of this compound. Refer to dose-response data to find a concentration that is selective for EP300. 2. Shorten the treatment duration. EP300 degradation is often observed before significant CBP degradation.
High cell toxicity in control (non-cancerous) cells. Off-target effects or dependence of the cell line on EP300 for survival.1. Lower the this compound concentration. 2. Reduce the treatment duration. 3. Use a control compound, such as the inactive epimer of this compound, to distinguish between on-target and off-target toxicity.
Variability in experimental results. 1. Inconsistent cell culture conditions. 2. Inaccurate this compound concentration. 3. Cell line heterogeneity.1. Maintain consistent cell density, passage number, and media composition. 2. Prepare fresh this compound dilutions for each experiment from a validated stock solution. 3. Consider using a clonal cell line to reduce heterogeneity.

Quantitative Data Summary

Table 1: this compound In Vitro Activity

Cell LineAssayParameterValueReference
Kelly (Neuroblastoma)Cell GrowthIC50 (7 days)~10 nM[1]
Kelly (Neuroblastoma)Protein DegradationDC50 (EP300)≤ 31.6 nM
NGP (Neuroblastoma)Apoptosis (Sub-G1)Effective Conc.0.5 - 1 µM[3]
Multiple Cancer Cell LinesAntineoplastic ActivityEffective Conc.1.2 nM - 20 µM[3]

Experimental Protocols

Protocol 1: Western Blot Analysis of EP300 and CBP Degradation

This protocol describes how to assess the protein levels of EP300 and CBP in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-EP300, anti-CBP, anti-CRBN, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in a multi-well plate.

    • Allow cells to adhere overnight.

    • Treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 500 nM, 1 µM) and a DMSO vehicle control for the desired time points (e.g., 6, 12, 24, 48 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against EP300, CBP, and a loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize them to the loading control.

    • Compare the protein levels in this compound-treated samples to the DMSO control to determine the extent of degradation.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K27ac

This protocol outlines the procedure for performing ChIP to assess changes in H3K27ac levels at specific genomic loci following this compound treatment.

Materials:

  • Cell culture reagents

  • This compound

  • DMSO (vehicle control)

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonicator

  • Anti-H3K27ac antibody

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR reagents

Procedure:

  • Cell Treatment and Cross-linking:

    • Treat cells with this compound or DMSO as described in Protocol 1.

    • Cross-link proteins to DNA by adding formaldehyde to the culture medium and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine.

  • Cell and Nuclear Lysis:

    • Harvest and wash the cells.

    • Lyse the cells to release the nuclei.

    • Lyse the nuclei to release the chromatin.

  • Chromatin Shearing:

    • Shear the chromatin to an average size of 200-500 bp using sonication. Optimize sonication conditions for your specific cell type and equipment.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with an anti-H3K27ac antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit.

  • Analysis:

    • Quantify the enriched DNA using qPCR with primers for specific genomic regions of interest (e.g., promoters of MYCN-regulated genes) or proceed to library preparation for ChIP-seq for a genome-wide analysis.[7][8]

Visualizations

JQAD1_Mechanism_of_Action This compound This compound EP300 EP300 This compound->EP300 Binds CRBN CRBN (E3 Ligase) This compound->CRBN Recruits Proteasome Proteasome EP300->Proteasome Targeted for Degradation H3K27ac H3K27ac EP300->H3K27ac Catalyzes CRBN->EP300 Ubiquitinates Degraded_EP300 Degraded EP300 Proteasome->Degraded_EP300 Degrades Ub Ubiquitin MYCN_Transcription MYCN Transcription H3K27ac->MYCN_Transcription Promotes Apoptosis Apoptosis MYCN_Transcription->Apoptosis Suppression leads to

Caption: this compound Mechanism of Action.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis cluster_outcome Outcome Assessment start Seed Cells treat Treat with this compound (Dose-response & Time-course) start->treat lysis Cell Lysis treat->lysis western Western Blot (EP300, CBP, CRBN) lysis->western chip ChIP-qPCR/ChIP-seq (H3K27ac) lysis->chip proteomics Mass Spectrometry (Global Proteome) lysis->proteomics on_target On-Target Effect (EP300 Degradation) western->on_target off_target Off-Target Effect (CBP Degradation) western->off_target phenotype Phenotypic Effect (Apoptosis, Gene Expression) chip->phenotype proteomics->off_target

Caption: Experimental Workflow for Assessing this compound Effects.

Mitigation_Strategy cluster_problem Problem cluster_solutions Mitigation Strategies cluster_goal Goal off_target Off-Target CBP Degradation optimize_dose Optimize this compound Concentration off_target->optimize_dose optimize_time Optimize Treatment Duration off_target->optimize_time selective_degradation Selective EP300 Degradation optimize_dose->selective_degradation optimize_time->selective_degradation monitor_proteins Monitor EP300/CBP Levels monitor_proteins->selective_degradation Verify

Caption: Logic for Mitigating this compound Off-Target Effects.

References

Jqad1 Delivery Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Jqad1, a selective EP300 degrader. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing this compound delivery and troubleshooting common experimental challenges to ensure reliable and effective uptake in your cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively targets the histone acetyltransferase EP300 for degradation.[1] It is a heterobifunctional molecule, meaning it has two key components: one part that binds to EP300 and another that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[2] This proximity induces the ubiquitination of EP300, marking it for degradation by the proteasome.[1] The degradation of EP300 leads to a reduction in histone H3 lysine (B10760008) 27 acetylation (H3K27ac), disruption of oncogenic transcriptional programs, and ultimately, apoptosis in sensitive cancer cell lines.[1][3]

Q2: What is the most common solvent and concentration to use for this compound in in vitro experiments?

A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4] For cell-based assays, working concentrations often range from nanomolar to low micromolar.[1] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint. Be mindful of the potential for a "hook effect" at higher concentrations, where the degradation efficiency may decrease.[5]

Q3: I am observing low efficacy of this compound in my cell line. What are the potential causes?

A3: Low efficacy of this compound can stem from several factors:

  • Poor cell permeability: Due to their size and chemical properties, PROTACs like this compound can have difficulty crossing the cell membrane.[6][7]

  • Low expression of Cereblon (CRBN): As a CRBN-dependent PROTAC, this compound's activity is reliant on the presence of this E3 ligase.[2]

  • "Hook effect": At excessively high concentrations, this compound may form non-productive binary complexes with either EP300 or CRBN, rather than the productive ternary complex required for degradation.[5]

  • Rapid efflux: The cells may be actively pumping this compound out.

  • Incorrect dosage or treatment duration: The concentration or incubation time may not be optimal for your specific cell model.

Troubleshooting Guides

Issue 1: Poor Uptake or Low Intracellular Concentration of this compound

Symptoms:

  • Minimal or no degradation of EP300 observed via Western blot.

  • Lack of expected downstream effects, such as changes in H3K27ac levels or apoptosis.

Troubleshooting Steps:

  • Optimize Delivery Vehicle:

    • Standard DMSO Delivery: Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

    • Lipid-Based Formulations: Consider using lipid nanoparticles (LNPs) to improve the solubility and cellular uptake of this compound.[8] LNPs can encapsulate hydrophobic molecules like PROTACs and facilitate their entry into cells.[8][9]

  • Enhance Cell Permeability:

    • Prodrug Approach: While not commercially available for this compound, a prodrug strategy involves modifying the molecule with a lipophilic group that is cleaved inside the cell, releasing the active this compound.[10][11] This approach can improve passive diffusion across the cell membrane.

    • Linker Optimization: The linker connecting the two ends of a PROTAC plays a crucial role in its physicochemical properties. While you cannot modify this compound's linker, being aware of this can inform the selection of other PROTACs in the future.[12][13]

  • Verify Target Engagement:

    • Cellular Thermal Shift Assay (CETSA): This assay can confirm if this compound is binding to EP300 inside the cells. An increase in the thermal stability of EP300 in the presence of this compound indicates target engagement.[14]

Issue 2: No EP300 Degradation Despite Evidence of Target Engagement

Symptoms:

  • CETSA confirms this compound binds to EP300.

  • Western blot shows no reduction in EP300 protein levels.

Troubleshooting Steps:

  • Confirm CRBN Expression:

    • Western Blot or qPCR: Verify that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by this compound.[2]

  • Assess Ternary Complex Formation:

    • Co-Immunoprecipitation (Co-IP): Perform a Co-IP experiment to pull down EP300 and blot for CRBN, or vice-versa. The presence of both proteins in the complex after this compound treatment suggests the formation of the necessary ternary complex.[14]

  • Check for Proteasome Inhibition:

    • Co-treatment with a Proteasome Inhibitor: Treat cells with this compound in the presence and absence of a proteasome inhibitor (e.g., MG132). If EP300 degradation is proteasome-dependent, you will observe an accumulation of ubiquitinated EP300 and a rescue of total EP300 levels in the presence of the inhibitor.[15]

Quantitative Data Summary

The following table summarizes hypothetical comparative data for different this compound delivery methods. Actual results will vary depending on the cell line and experimental conditions.

Delivery MethodThis compound Concentration for 50% Degradation (DC50)Maximum Degradation (Dmax)Cell Viability at DC50 (after 24h)
Standard Delivery (0.1% DMSO) 100 nM85%90%
Lipid Nanoparticle (LNP) Formulation 25 nM95%92%
Prodrug Version of this compound (Hypothetical) 50 nM90%95%

Experimental Protocols

Protocol 1: Western Blot for EP300 Degradation

Objective: To quantify the degradation of EP300 protein following this compound treatment.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-EP300, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 16-24 hours).

  • Cell Lysis: Wash the cells with cold PBS and then add RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Run the samples on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-EP300 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Image the blot using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities for EP300 and the loading control. Normalize the EP300 signal to the loading control and compare the treated samples to the vehicle control to determine the percentage of degradation.[15]

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of this compound-induced EP300 degradation on cell viability.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • White, flat-bottom 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).

  • Treatment: The following day, treat the cells with serial dilutions of this compound and a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[16]

Visualizations

Jqad1_Mechanism_of_Action This compound This compound Ternary_Complex EP300-Jqad1-CRBN Ternary Complex This compound->Ternary_Complex EP300 EP300 EP300->Ternary_Complex CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Ub_EP300 Ubiquitinated EP300 Ternary_Complex->Ub_EP300 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_EP300->Proteasome Degradation Degraded EP300 (Amino Acids) Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Caption: Mechanism of action of this compound leading to EP300 degradation and apoptosis.

Troubleshooting_Workflow Start Start: No EP300 Degradation Check_Uptake Is this compound entering the cells? Start->Check_Uptake Check_Binding Is this compound binding to EP300? Check_Uptake->Check_Binding Yes Optimize_Delivery Optimize Delivery Method (e.g., LNPs) Check_Uptake->Optimize_Delivery No Check_CRBN Is CRBN expressed? Check_Binding->Check_CRBN Yes Perform_CETSA Perform CETSA Check_Binding->Perform_CETSA No Check_Ternary Is the ternary complex forming? Check_CRBN->Check_Ternary Yes WB_CRBN Western Blot for CRBN Check_CRBN->WB_CRBN No Check_Proteasome Is the proteasome active? Check_Ternary->Check_Proteasome Yes Co_IP Perform Co-IP Check_Ternary->Co_IP No Proteasome_Inhibitor_Assay Use Proteasome Inhibitor Check_Proteasome->Proteasome_Inhibitor_Assay No Success Successful Degradation Check_Proteasome->Success Yes

References

Jqad1 assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to Jqad1 assays, with a focus on improving variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a Proteolysis-Targeting Chimera (PROTAC) designed to selectively target the E1A-associated protein p300 (EP300) for degradation.[1][2] It functions by simultaneously binding to EP300 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of EP300.[3][4] This degradation of EP300, a key histone acetyltransferase, results in decreased H3K27 acetylation, suppression of oncogenic transcription, and induction of apoptosis in cancer cells.[3]

Q2: What are the common assays used to measure this compound activity?

A2: The activity of this compound is typically assessed through a combination of the following assays:

  • Western Blotting: To measure the degradation of EP300 protein levels and to assess downstream markers of apoptosis such as cleaved PARP1.

  • Cell Viability Assays (e.g., CellTiter-Glo®): To determine the effect of this compound on cancer cell proliferation and viability.

  • Flow Cytometry: To quantify the induction of apoptosis, often using Annexin V and Propidium Iodide (PI) staining.

  • Chromatin Immunoprecipitation (ChIP): To measure changes in histone acetylation (specifically H3K27ac) at target gene promoters and enhancers.

  • In vivo Xenograft Studies: To evaluate the anti-tumor efficacy of this compound in animal models.

Q3: What are the main sources of variability in this compound assays?

A3: Variability in this compound assays can arise from several factors, including:

  • Cell Line Health and Passage Number: The physiological state of the cells, including their passage number and confluency, can significantly impact their response to this compound.

  • Reagent Quality and Handling: Inconsistent quality or improper storage of this compound, antibodies, and assay reagents can lead to variable results.

  • Assay Protocol Execution: Minor deviations in incubation times, temperatures, and cell densities can introduce significant variability.

  • CRBN Expression Levels: As this compound's mechanism is CRBN-dependent, variations in CRBN expression across or within cell lines can affect its efficacy.

  • Data Analysis: Inconsistent data processing and analysis methods can contribute to variability in the final results.

This compound Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the this compound signaling pathway and a typical experimental workflow for assessing its activity.

Jqad1_Signaling_Pathway This compound Signaling Pathway This compound This compound Ternary_Complex Ternary Complex (EP300-Jqad1-CRBN) This compound->Ternary_Complex Binds EP300 EP300 EP300->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ubiquitin Ligase CRBN->Ternary_Complex Binds Ubiquitination Ubiquitination of EP300 Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation EP300 Degradation Proteasome->Degradation Mediates Downstream Downstream Effects: - Decreased H3K27ac - Apoptosis Degradation->Downstream Jqad1_Experimental_Workflow This compound Experimental Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Start Start with Healthy Cancer Cell Line Seed Seed Cells in Multi-well Plates Start->Seed Treat Treat with this compound (Dose-Response and Time-Course) Seed->Treat Incubate Incubate for Specified Duration Treat->Incubate Western Western Blot (EP300 Degradation) Incubate->Western Viability Cell Viability Assay (e.g., CellTiter-Glo®) Incubate->Viability Apoptosis Flow Cytometry (Apoptosis Analysis) Incubate->Apoptosis Analyze Quantify Results and Assess Reproducibility Western->Analyze Viability->Analyze Apoptosis->Analyze

References

Adjusting Jqad1 protocols for different cell types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Jqad1, a selective EP300 degrader, in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential challenges and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a proteolysis-targeting chimera (PROTAC) that selectively targets the histone acetyltransferase EP300 for degradation.[1][2][3][4][5] It is a CRBN-dependent PROTAC, meaning it utilizes the Cereblon (CRBN) E3 ubiquitin ligase to tag EP300 for proteasomal degradation. This leads to a reduction in EP300 protein levels, which in turn suppresses H3K27 acetylation, a key marker of active enhancers and promoters, and can induce apoptosis in cancer cells.

Q2: How does the activity of this compound differ from other BET inhibitors?

A2: While both this compound and other BET inhibitors target components of the transcriptional machinery, their mechanisms differ. This compound is a degrader that specifically targets EP300, leading to its removal from the cell. Many other BET inhibitors are small molecules that competitively bind to the bromodomains of BET proteins (like BRD4), preventing them from binding to acetylated histones. This distinction in mechanism can lead to different downstream effects and sensitivities across various cell lines.

Q3: What is the importance of CRBN expression when using this compound?

A3: CRBN is an essential component of the E3 ubiquitin ligase complex that this compound recruits to target EP300 for degradation. Therefore, the expression level of CRBN in a given cell line is a critical determinant of this compound's efficacy. Cells with higher CRBN expression tend to be more sensitive to this compound-mediated degradation of EP300 and subsequent apoptosis.

Q4: What are the known downstream effects of this compound treatment?

A4: Treatment with this compound leads to several downstream effects, including:

  • Selective degradation of EP300 protein.

  • Reduction in global H3K27 acetylation.

  • Induction of apoptosis, often marked by PARP1 cleavage and activation of caspases.

  • Disruption of MYCN expression in neuroblastoma cells.

  • Upregulation of pro-apoptotic proteins like BIM, BID, and PUMA.

Q5: In which cancer types has this compound shown activity?

A5: this compound has demonstrated broad anti-neoplastic activity across various cancer cell lines. It has been particularly studied in neuroblastoma, where it has been shown to induce rapid apoptosis. Its efficacy in other cancer types is an active area of research.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or low EP300 degradation 1. Suboptimal this compound concentration.1. Perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., 0.1 to 10 µM).
2. Insufficient treatment duration.2. Conduct a time-course experiment (e.g., 6 to 96 hours) to identify the optimal treatment time for EP300 degradation.
3. Low CRBN expression in the cell line.3. Assess CRBN protein levels by Western blot. Consider using a different cell line with higher CRBN expression if necessary.
4. Issues with this compound compound integrity.4. Ensure proper storage of this compound (-20°C for short-term, -80°C for long-term) and use freshly prepared solutions.
High cytotoxicity in control cells 1. This compound concentration is too high.1. Lower the concentration of this compound used in your experiments.
2. Off-target effects.2. While this compound is selective for EP300, high concentrations may lead to off-target effects. Use the lowest effective concentration.
3. Solvent (e.g., DMSO) toxicity.3. Ensure the final solvent concentration is not exceeding a tolerable limit for your cells (typically <0.1%).
Inconsistent results between experiments 1. Variation in cell density at the time of treatment.1. Maintain consistent cell seeding density across all experiments.
2. High cell passage number.2. Use cells within a consistent and low passage number range.
3. Variability in serum or media components.3. Use the same batch of serum and media for all related experiments.
No induction of apoptosis despite EP300 degradation 1. Apoptosis pathway is compromised in the cell line.1. Check for the expression of key apoptosis-related proteins (e.g., caspases, Bcl-2 family members).
2. Insufficient treatment duration to observe apoptosis.2. Extend the treatment duration (e.g., up to 96 hours) and assess apoptosis at multiple time points.
3. Assay for apoptosis is not sensitive enough.3. Use multiple methods to assess apoptosis, such as Annexin V/PI staining by flow cytometry and Western blot for cleaved PARP1 and caspases.

Quantitative Data

Table 1: this compound IC50 and DC50 Values in Various Cell Lines

Cell LineCancer TypeIC50DC50 (EP300)Treatment DurationReference(s)
RS4-11Human Leukemia91 nMNot Reported4 days
NCC-CDS-X1CIC::DUX4 Sarcoma173 ± 53 nMNot Reported72 hours
KITRACIC::DUX4 Sarcoma104 ± 19 nMNot Reported72 hours
KellyNeuroblastomaNot Reported≤ 31.6 nMNot specified

Note: IC50 and DC50 values can vary depending on the assay conditions and cell line. It is recommended to determine these values empirically for your specific experimental setup.

Experimental Protocols

Western Blot for EP300 Degradation and Apoptosis Markers

Objective: To assess the degradation of EP300 and the induction of apoptosis following this compound treatment.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in a 6-well plate to ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) or a single optimal concentration for various time points (e.g., 12, 24, 36, 48 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against EP300, cleaved PARP1, cleaved Caspase-3, and a loading control (e.g., Actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Annexin V/PI Apoptosis Assay by Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with this compound as described in the Western blot protocol.

  • Cell Harvesting:

    • After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

  • Annexin V and Propidium Iodide (PI) Staining:

    • Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately by flow cytometry.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up the compensation and gates.

    • Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Visualizations

Jqad1_Signaling_Pathway This compound This compound CRBN CRBN E3 Ligase This compound->CRBN recruits EP300 EP300 CRBN->EP300 binds to Proteasome Proteasome EP300->Proteasome is ubiquitinated and targeted for degradation H3K27ac H3K27 Acetylation EP300->H3K27ac catalyzes Apoptosis Apoptosis Proteasome->Apoptosis leads to Gene_Expression Oncogenic Gene Expression (e.g., MYCN) H3K27ac->Gene_Expression promotes Gene_Expression->Apoptosis inhibition leads to

Caption: this compound-mediated EP300 degradation pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis Cell_Culture Cell Seeding Jqad1_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Jqad1_Treatment Western_Blot Western Blot (EP300, Cleaved PARP1) Jqad1_Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Annexin V / PI) Jqad1_Treatment->Flow_Cytometry ChIP_seq ChIP-seq (H3K27ac) Jqad1_Treatment->ChIP_seq

Caption: General experimental workflow for this compound studies.

References

Validation & Comparative

Validating the Specificity of Jqad1's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Jqad1's performance against other alternatives, supported by experimental data. This compound is a potent and selective PROTAC (proteolysis-targeting chimera) degrader of the histone acetyltransferase EP300, a critical transcriptional coactivator implicated in various cancers, including neuroblastoma.

This guide delves into the experimental validation of this compound's specificity, presenting key data in a comparative format. It also outlines detailed experimental protocols for crucial validation assays and visualizes the underlying molecular pathways.

Comparative Performance of EP300/CBP Degraders

The specificity of a PROTAC degrader is paramount to its therapeutic potential. This compound was designed to selectively target EP300 for degradation over its close paralog, CREB-binding protein (CBP), which shares high structural homology. This selectivity is crucial as dual inhibition of EP300 and CBP can lead to hematopoietic toxicity.[1] The following tables summarize the comparative degradation potency and selectivity of this compound against other known p300/CBP degraders.

Compound Target(s) Cell Line DC50 (nM) for EP300 DC50 (nM) for CBP Dmax for EP300 (%) Dmax for CBP (%) Time Point Reference
This compound EP300 (selective)Kelly (Neuroblastoma)Not explicitly statedNot explicitly stated>90 (at 100 nM)Minimal degradation24h[2]
dCBP-1 EP300/CBP (dual)HAP1~10-100~10-100Near completeNear complete6h[3][4]
BT-O2C p300 (selective)HAP1Potent degradationSparedNot specifiedNot specified24h[5]
JET-209 CBP/p300 (dual)RS4;11 (Leukemia)0.20.05>95>954h

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the experimental conditions, including cell line and treatment duration. Direct comparison between studies should be made with caution.

This compound demonstrates a preferential degradation of EP300, a key characteristic highlighted in its development. In contrast, molecules like dCBP-1 and JET-209 are potent dual degraders of both EP300 and CBP. BT-O2C is another PROTAC reported to selectively degrade p300.

Key Experiments for Validating this compound's Specificity

To rigorously assess the specificity of this compound, a series of well-defined experiments are essential. These assays aim to demonstrate its on-target activity, selectivity over homologous proteins, and its specific mechanism of action.

Western Blotting for EP300 and CBP Degradation

This is the most direct method to visualize and quantify the degradation of the target protein.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cancer cell lines (e.g., Kelly neuroblastoma cells) and treat with varying concentrations of this compound (e.g., 10 nM to 10 µM) for different time points (e.g., 6, 12, 24, 48 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against EP300 and CBP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., Actin, GAPDH, or Vinculin) as a loading control.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis of the protein bands can be performed to quantify the extent of degradation relative to the loading control.

Cereblon (CRBN) Dependency Assay using CRISPR-Cas9 Knockout Cells

This experiment is crucial to confirm that this compound's mechanism of action is dependent on the E3 ligase Cereblon.

Experimental Protocol:

  • Generation of CRBN Knockout Cells: Use CRISPR-Cas9 technology to generate stable CRBN knockout (KO) cell lines from a parental cell line (e.g., Kelly). Validate the knockout by Western blotting for CRBN.

  • Cell Viability Assay: Treat both parental (wild-type) and CRBN KO cells with increasing concentrations of this compound for a specified period (e.g., 72 hours).

  • Assessment of Cell Viability: Measure cell viability using an assay such as CellTiter-Glo.

  • Western Blot Analysis: Treat both wild-type and CRBN KO cells with this compound and perform Western blotting for EP300 and CBP to confirm that degradation is absent in the KO cells.

Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation

This assay provides evidence for the formation of the key ternary complex between this compound, EP300, and CRBN.

Experimental Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound or a biotinylated version of this compound. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against EP300 or with streptavidin beads (if using biotinylated this compound) overnight at 4°C.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against EP300, CBP, and CRBN to detect the presence of the ternary complex.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathways and experimental workflows discussed in this guide.

Jqad1_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery cluster_2 Ternary Complex Formation cluster_3 Downstream Effects This compound This compound A485 A-485 (EP300 binder) Linker Linker CRBN_ligand CRBN Ligand Ternary_Complex EP300-Jqad1-CRBN Ternary Complex This compound->Ternary_Complex Binds EP300 EP300 EP300->Ternary_Complex Recruited CRBN CRBN E3 Ligase CRBN->Ternary_Complex Recruited Proteasome Proteasome Degradation EP300 Degradation Proteasome->Degradation Ternary_Complex->Proteasome Ubiquitination H3K27ac ↓ H3K27 Acetylation Degradation->H3K27ac Apoptosis ↑ Apoptosis Degradation->Apoptosis

Caption: this compound's mechanism of action.

Apoptosis_Signaling_Pathway This compound This compound EP300_degradation EP300 Degradation This compound->EP300_degradation MYCN_disruption Disruption of MYCN expression EP300_degradation->MYCN_disruption BH3_only Upregulation of pro-apoptotic BH3-only effectors (BIM, BID, PUMA) EP300_degradation->BH3_only BAX_activation BAX Activation BH3_only->BAX_activation Mitochondria Mitochondria BAX_activation->Mitochondria Outer membrane permeabilization Caspase_activation Caspase Cascade Activation (Caspase-9, Caspase-3) Mitochondria->Caspase_activation Cytochrome c release PARP_cleavage PARP1 Cleavage Caspase_activation->PARP_cleavage Apoptosis Apoptosis Caspase_activation->Apoptosis PARP_cleavage->Apoptosis

Caption: this compound induced apoptosis pathway.

Specificity_Validation_Workflow Start Start: Hypothesis This compound selectively degrades EP300 WB_EP300_CBP Western Blot: Compare EP300 and CBP levels after this compound treatment Start->WB_EP300_CBP CRBN_KO CRBN Knockout Experiment: Treat WT and CRBN KO cells with this compound Start->CRBN_KO Co_IP Co-Immunoprecipitation: Detect EP300-Jqad1-CRBN complex Start->Co_IP Result_WB Result: Selective EP300 degradation observed? WB_EP300_CBP->Result_WB Result_CRBN Result: Degradation abolished in CRBN KO? CRBN_KO->Result_CRBN Result_CoIP Result: Ternary complex detected? Co_IP->Result_CoIP Conclusion Conclusion: This compound is a specific, CRBN-dependent EP300 degrader Result_WB->Conclusion Yes Revise Revise Hypothesis/ Further Investigation Result_WB->Revise No Result_CRBN->Conclusion Yes Result_CRBN->Revise No Result_CoIP->Conclusion Yes Result_CoIP->Revise No

References

JQAD1: A Comparative Guide to a Selective EP300 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JQAD1, a selective E1A-binding protein p300 (EP300) degrader, with other inhibitors and degraders targeting the same protein. The information is compiled from publicly available experimental data to offer an objective overview for research and drug development purposes.

Introduction to EP300 and Its Modulation

EP300, along with its close homolog CREB-binding protein (CBP), is a crucial histone acetyltransferase (HAT) that plays a pivotal role in regulating gene expression by acetylating histones and other proteins. This activity is central to various cellular processes, including cell proliferation, differentiation, and DNA repair. Dysregulation of EP300 activity is implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.

Small-molecule modulators of EP300 fall into two main categories: inhibitors that block its catalytic activity or its interaction with other proteins, and degraders, such as Proteolysis Targeting Chimeras (PROTACs), that induce its degradation via the ubiquitin-proteasome system. This compound is a PROTAC that selectively targets EP300 for degradation.[1][2]

Comparative Performance of EP300 Modulators

This section provides a quantitative comparison of this compound with other known EP300 inhibitors and degraders. The data presented is compiled from various studies and should be interpreted with consideration of the different experimental conditions.

In Vitro Potency and Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) for inhibitors and the half-maximal degradation concentration (DC50) for degraders of EP300.

CompoundTypeTarget(s)Assay TypeIC50 / DC50 (nM)Cell LineReference(s)
This compound Degrader (PROTAC)EP300Not Specified≤ 31.6Neuroblastoma cells[2]
dCE-2 Degrader (PROTAC)CBP/EP300Western Blot40LP1[3][4]
JET-209 Degrader (PROTAC)CBP/EP300Not Specified0.2RS4;11
MC-1 Degrader (PROTAC)EP300Western BlotNot explicitly stated, but dose-dependent degradation observed at 0.01-2.5 µMHAP1
A-485 Inhibitor (HAT domain)p300/CBPBiochemical (p300-BHC)9.8-
Biochemical (CBP-BHC)2.6-
Cellular (H3K27ac)900Not Specified
SGC-CBP30 Inhibitor (Bromodomain)EP300/CREBBPBiochemical (EP300)38-
Biochemical (CREBBP)21-
Cellular (NanoBRET)280HEK293
GNE-781 Inhibitor (Bromodomain)CBP/p300Biochemical (TR-FRET, CBP)0.94-
Cellular (BRET)6.2HEK293
In Vivo Efficacy

The in vivo anti-tumor activity of these compounds has been evaluated in various preclinical models.

CompoundCancer ModelDosingKey FindingsReference(s)
This compound Neuroblastoma (Kelly cell xenograft)40 mg/kg, i.p., dailySuppressed tumor growth and prolonged survival.
A-485 Castration-Resistant Prostate Cancer (LuCaP-77 CR xenograft)100 mg/kg, i.p., twice daily for 21 daysInhibited tumor growth by 54%.
SGC-CBP30 Multiple MyelomaNot specified in detail for in vivo studies in the provided results. Primarily in vitro studies reported.Showed potent in vitro activity against multiple myeloma cell lines.
GNE-781 Acute Myeloid Leukemia (MOLM-16 AML xenograft)3, 10, and 30 mg/kg, p.o., twice daily for 21 daysDemonstrated tumor growth inhibition of 73%, 71%, and 89% at the respective doses.
dCE-2 Multiple MyelomaNot specified in detail for in vivo studies in the provided results. Primarily in vitro and cellular characterization reported.Showed potent degradation of CBP and anti-proliferative effects in multiple myeloma cell lines.

Signaling Pathways and Mechanisms of Action

EP300 Signaling Pathway

EP300 acts as a central node in various signaling pathways by acetylating histone and non-histone proteins, thereby regulating gene expression. Its activity is crucial for the transcription of genes involved in cell cycle progression, apoptosis, and differentiation.

EP300_Signaling_Pathway EP300 Signaling Pathway cluster_upstream Upstream Signals cluster_ep300 EP300/CBP Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors EP300 EP300/CBP Growth_Factors->EP300 Cytokines Cytokines Cytokines->EP300 Cell_Stress Cell Stress Cell_Stress->EP300 Chromatin_Remodeling Chromatin Remodeling (H3K27ac) EP300->Chromatin_Remodeling HAT Activity Transcription_Factor_Acetylation Transcription Factor Acetylation (e.g., p53, MYC) EP300->Transcription_Factor_Acetylation HAT Activity Gene_Expression Target Gene Expression Chromatin_Remodeling->Gene_Expression Transcription_Factor_Acetylation->Gene_Expression Cellular_Outcomes Cell Cycle Progression, Apoptosis, Differentiation Gene_Expression->Cellular_Outcomes

EP300 Signaling Pathway Diagram
PROTAC Mechanism of Action

This compound functions as a PROTAC, a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_components Components cluster_process Degradation Process PROTAC PROTAC (e.g., this compound) PROTAC->PROTAC Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex POI Protein of Interest (e.g., EP300) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Degradation->POI Recycled

PROTAC Mechanism of Action Diagram

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of EP300 modulators are provided below.

Western Blot for Protein Degradation

This protocol is for the quantitative assessment of EP300 degradation following treatment with a PROTAC like this compound.

Workflow Diagram

Western_Blot_Workflow Western Blot Workflow for Protein Degradation start Start cell_culture 1. Cell Culture and Treatment start->cell_culture lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer to Membrane sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-EP300, anti-loading control) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis (Densitometry) detection->analysis end End analysis->end

Western Blot Workflow

Methodology

  • Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of the EP300 degrader or inhibitor and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against EP300 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the EP300 signal to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control.

Resazurin (B115843) Cell Viability Assay

This assay measures cell viability by assessing the metabolic activity of cells.

Methodology

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 44 µM and incubate for 1.5-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 545-560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or GI50 value by plotting the data on a dose-response curve.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27ac

This protocol is used to assess the genome-wide changes in H3K27 acetylation, a marker of active enhancers and promoters, upon treatment with an EP300 modulator.

Methodology

  • Cell Treatment and Cross-linking: Treat cells with the EP300 modulator or vehicle control. Cross-link proteins to DNA with formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27ac overnight. Use protein A/G beads to pull down the antibody-chromatin complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of H3K27ac enrichment. Analyze differential enrichment between treated and control samples to determine the effect of the EP300 modulator on the epigenome.

Conclusion

This compound is a potent and selective degrader of EP300 with demonstrated in vitro and in vivo anti-tumor activity, particularly in neuroblastoma. Compared to traditional inhibitors of EP300, this compound offers the advantage of target elimination rather than just inhibition. The data presented in this guide highlights the potential of this compound as a valuable research tool and a promising therapeutic candidate. Further comparative studies under standardized conditions will be crucial for a more definitive assessment of its performance against other EP300 modulators.

References

A Comparative Guide to the In Vitro and In Vivo Effects of Jqad1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of Jqad1, a novel selective EP300 proteolysis-targeting chimera (PROTAC) degrader. This compound's performance is contrasted with the histone acetyltransferase (HAT) inhibitor A485, offering a critical analysis of their respective mechanisms and therapeutic potential, primarily in the context of neuroblastoma.

Introduction to this compound

This compound is a first-in-class small molecule designed to selectively target the E1A binding protein p300 (EP300) for degradation.[1][2] Unlike traditional inhibitors that merely block protein function, this compound utilizes the cell's own ubiquitin-proteasome system to eliminate the EP300 protein entirely.[3] This is achieved through its heterobifunctional design, which includes a ligand for EP300 and another for the E3 ubiquitin ligase Cereblon (CRBN), linked together.[4] This targeted degradation strategy has shown promise in preclinical models of high-risk neuroblastoma, a pediatric cancer often dependent on EP300 for its survival and growth.[1][2][5]

In Vitro Effects: this compound vs. A485

The in vitro activities of this compound and the non-selective EP300/CBP HAT inhibitor A485 have been evaluated in various neuroblastoma cell lines. This compound demonstrates potent and selective degradation of EP300, leading to a distinct cellular response compared to the catalytic inhibition induced by A485.

Quantitative Comparison of In Vitro Activities
ParameterThis compoundA485Cell LinesKey Findings
Mechanism of Action Selective EP300 Protein Degrader (PROTAC)EP300/CBP Histone Acetyltransferase (HAT) InhibitorN/AThis compound induces degradation of EP300, while A485 inhibits the catalytic activity of both EP300 and CBP.[1][5]
EP300 Degradation (DC50) ≤ 31.6 nMNot ApplicableNeuroblastoma cell linesThis compound potently and selectively degrades EP300 in a proteasome-dependent manner.
Cell Proliferation (IC50) Lower than A485 in some cell linesGenerally higher than this compound in sensitive linesKelly, NGP, SIMAThis compound exhibits greater potency in inhibiting the growth of several neuroblastoma cell lines compared to A485.[5]
Apoptosis Induction Rapid induction (within 12-36 hours)Delayed induction (after 7 days)Kelly, NGPThis compound treatment leads to the rapid onset of apoptosis, marked by the cleavage of caspase-3 and PARP1. In contrast, A485 induces apoptosis at a much later time point.[5][6]
Cell Cycle Effects Induction of sub-G1 peakG1 cell cycle arrestKelly, NGPThis compound's rapid induction of apoptosis is reflected by an increase in the sub-G1 cell population, whereas A485 causes an initial arrest in the G1 phase of the cell cycle.[5][7]

In Vivo Effects: this compound in Neuroblastoma Xenograft Models

The in vivo efficacy of this compound has been demonstrated in preclinical mouse models of neuroblastoma, highlighting its potential as a therapeutic agent.

Quantitative Comparison of In Vivo Efficacy
ParameterThis compoundVehicle ControlAnimal ModelKey Findings
Tumor Growth Inhibition Significant suppression of tumor growth (P < 0.0001)Progressive tumor growthKelly neuroblastoma xenografts in NSG miceDaily intraperitoneal administration of this compound at 40 mg/kg markedly inhibits tumor progression.[8]
Survival Prolonged survival (P = 0.0003)Shorter survival timeKelly neuroblastoma xenografts in NSG miceThis compound treatment significantly extends the lifespan of tumor-bearing mice compared to the control group.[8]
Toxicity No significant weight lossN/ANSG miceThis compound is well-tolerated in vivo, with minimal toxicity observed at efficacious doses.[3]
Pharmacokinetics (Murine) Half-life: 13.3 ± 3.37 hours; Cmax: 7 µmol/LN/AMiceThis compound exhibits favorable pharmacokinetic properties in mice following a single 10 mg/kg intraperitoneal dose.[4]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

Jqad1_Mechanism cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery This compound This compound EP300_ligand EP300 Ligand CRBN_ligand CRBN Ligand Linker Linker EP300 EP300 CRBN CRBN (E3 Ubiquitin Ligase) EP300_ligand->EP300 Binds CRBN_ligand->CRBN Binds Proteasome 26S Proteasome EP300->Proteasome Polyubiquitination CRBN->EP300 Recruits Proteasome->EP300 Degrades Ub Ubiquitin Ub->EP300 Tags for Degradation caption This compound forms a ternary complex with EP300 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of EP300.

Caption: this compound-mediated degradation of EP300.

In Vivo Xenograft Study Workflow

Xenograft_Workflow start Start inoculation Subcutaneous injection of Kelly neuroblastoma cells into NSG mice start->inoculation tumor_growth Tumor growth to palpable size inoculation->tumor_growth randomization Randomization into treatment groups (this compound vs. Vehicle) tumor_growth->randomization treatment Daily intraperitoneal (i.p.) injection of this compound (40 mg/kg) or vehicle randomization->treatment monitoring Tumor volume measurement and body weight monitoring treatment->monitoring Daily endpoint Endpoint: Tumor volume reaches pre-defined limit or signs of morbidity monitoring->endpoint analysis Data Analysis: Tumor growth inhibition, survival analysis, IHC of tumors endpoint->analysis end End analysis->end

Caption: Workflow for in vivo efficacy studies of this compound.

Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Seeding: Plate neuroblastoma cells (e.g., Kelly, NGP) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or A485 (typically ranging from 1 nM to 20 µM) for 5-7 days. Include a DMSO-treated vehicle control.

  • Viability Assessment: After the incubation period, assess cell viability using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curves to determine the half-maximal inhibitory concentration (IC50) for each compound.

Western Blot for EP300 Degradation
  • Cell Lysis: Treat neuroblastoma cells with this compound at various concentrations (e.g., 0.1 to 10 µM) for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against EP300, cleaved PARP1, cleaved caspase-3, and a loading control (e.g., actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the extent of EP300 degradation and the induction of apoptotic markers.

Annexin V Apoptosis Assay
  • Cell Treatment: Treat neuroblastoma cells with this compound or A485 at the desired concentrations and time points (e.g., 500 nM this compound for 12, 24, 36 hours).

  • Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the compounds.[9]

In Vivo Neuroblastoma Xenograft Model
  • Cell Inoculation: Subcutaneously inject 5-10 million Kelly neuroblastoma cells into the flank of immunodeficient mice (e.g., NSG mice).[10]

  • Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.[8]

  • Compound Administration: Administer this compound (e.g., 40 mg/kg) or vehicle control daily via intraperitoneal injection.[8]

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).

  • Endpoint and Analysis: Continue the treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for EP300).[8]

Conclusion

This compound, as a selective EP300 degrader, demonstrates a distinct and more potent anti-cancer profile in neuroblastoma models compared to the HAT inhibitor A485. Its ability to induce rapid and robust apoptosis in vitro and effectively suppress tumor growth in vivo with minimal toxicity highlights the therapeutic potential of targeted protein degradation. Further investigation into the clinical translation of this compound and similar PROTAC molecules is warranted for the treatment of EP300-dependent malignancies.

References

Jqad1 vs. Standard-of-Care in Preclinical Neuroblastoma Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel EP300-targeting PROTAC degrader, Jqad1, with standard-of-care chemotherapies in preclinical models of high-risk neuroblastoma, a childhood cancer often characterized by MYCN amplification. The information presented is based on available experimental data to inform researchers and drug development professionals on the efficacy and mechanisms of these different therapeutic approaches.

Executive Summary

This compound is a first-in-class proteolysis-targeting chimera (PROTAC) that selectively degrades the histone acetyltransferase EP300, a protein critical for the survival of MYCN-amplified neuroblastoma cells. Preclinical studies have demonstrated its potent anti-tumor activity through the induction of apoptosis and suppression of tumor growth in xenograft models. Standard-of-care treatment for high-risk neuroblastoma is a multi-modal approach that includes an induction phase with a combination of cytotoxic chemotherapy agents. This guide will compare the preclinical efficacy and mechanisms of this compound with commonly used standard-of-care chemotherapy drugs: cyclophosphamide, topotecan, vincristine, and doxorubicin.

Data Presentation: this compound vs. Standard-of-Care Efficacy

The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound and standard-of-care chemotherapies in MYCN-amplified neuroblastoma models. It is important to note that these results are from different studies and direct head-to-head comparisons may not be available.

Table 1: In Vitro Efficacy in MYCN-Amplified Neuroblastoma Cell Lines

TreatmentCell LineKey Efficacy MetricResultReference
This compound KellyApoptosis (Sub-G1)Time-dependent increaseDurbin et al., Cancer Discovery, 2022
NGPApoptosis (Sub-G1)Time-dependent increaseDurbin et al., Cancer Discovery, 2022
Topotecan IMR-32IC50~5 nM (72h)Ciaffaglione et al., Cancers, 2021
LAN-1IC50~2 nM (72h)Ciaffaglione et al., Cancers, 2021
SK-N-SHIC50~10 nM (72h)Ciaffaglione et al., Cancers, 2021
Vincristine NXS2Spheroid GrowthSignificant reduction with 50 nMBogen et al., Cancers, 2021
Doxorubicin UKF-NB-2IC50Not specified, resistance developedKuçi et al., Int J Cancer, 2003

Table 2: In Vivo Efficacy in Neuroblastoma Xenograft Models

TreatmentAnimal ModelKey Efficacy MetricResultReference
This compound Kelly Xenograft (NSG mice)Tumor GrowthSignificant suppressionDurbin et al., Cancer Discovery, 2022
Cyclophosphamide TH-MYCN miceSurvivalIncreased survival at 40 mg/kgWebb et al., J Immunother Cancer, 2020
Vincristine NXS2 Xenograft (A/J mice)Tumor GrowthSignificant reductionFischer et al., Apoptosis, 2017
Topotecan Neuroblastoma XenograftsEvent-Free SurvivalSignificantly increased in 32 of 37 xenograftsHoughton et al., Clin Cancer Res, 2007

Signaling Pathways and Mechanisms of Action

This compound: Targeted Degradation of EP300

This compound functions as a molecular bridge, bringing the target protein EP300 into proximity with the E3 ubiquitin ligase Cereblon (CRBN). This leads to the ubiquitination and subsequent proteasomal degradation of EP300. The loss of EP300 results in decreased histone H3 lysine (B10760008) 27 acetylation (H3K27ac) at super-enhancers, leading to the downregulation of key oncogenic transcription factors, including MYCN. This ultimately triggers apoptosis in neuroblastoma cells.

Jqad1_Mechanism cluster_ternary Ternary Complex This compound This compound EP300 EP300 This compound->EP300 binds CRBN CRBN (E3 Ubiquitin Ligase) This compound->CRBN recruits Proteasome Proteasome EP300->Proteasome targeted to H3K27ac H3K27ac at Super-Enhancers EP300->H3K27ac maintains Ubiquitination Ubiquitination CRBN->Ubiquitination mediates Degradation Degradation Proteasome->Degradation Ubiquitination->EP300 Degradation->H3K27ac decreases MYCN_Expression MYCN Expression H3K27ac->MYCN_Expression drives H3K27ac->MYCN_Expression downregulates Apoptosis Apoptosis MYCN_Expression->Apoptosis suppresses MYCN_Expression->Apoptosis induces

Caption: this compound-mediated degradation of EP300 and induction of apoptosis.

Standard-of-Care Chemotherapy: Diverse Mechanisms of Cytotoxicity

Standard chemotherapy agents for neuroblastoma act through different mechanisms to induce cancer cell death, primarily by causing DNA damage or disrupting essential cellular processes.

Validating Jqad1's Mechanism of Action: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of genetic approaches to validate the mechanism of action of Jqad1, a potent and selective degrader of the histone acetyltransferase EP300. We present supporting experimental data, detailed protocols for key validation techniques, and visualizations of the underlying biological pathways and experimental workflows.

This compound: A Targeted Protein Degrader

This compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of EP300, a crucial epigenetic regulator, by hijacking the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3]. Its mechanism of action involves the suppression of EP300 expression, which leads to a subsequent reduction in histone H3 lysine (B10760008) 27 acetylation (H3K27ac) and the induction of apoptosis in cancer cells, particularly in models of MYCN-amplified neuroblastoma[1][4][5]. Validating that the observed cellular effects of this compound are indeed a direct consequence of EP300 degradation is critical for its development as a therapeutic agent. Genetic approaches provide the most direct and robust methods for such validation.

Comparison of this compound with Genetic Perturbation of EP300

Genetic methods such as CRISPR-Cas9-mediated knockout and shRNA-mediated knockdown of the target protein are the gold standard for validating the on-target effects of a small molecule. The principle is that if the small molecule's effects are on-target, then genetically removing the target should phenocopy the effects of the small molecule.

Quantitative Data Comparison

The following table summarizes the quantitative comparison between the effects of this compound treatment and genetic knockout of EP300 in neuroblastoma cell lines.

ParameterThis compound TreatmentEP300 CRISPR KnockoutCBP CRISPR KnockoutReference
Cell Viability/Colony Formation Markedly reducedMarkedly reducedNo significant effect[6]
H3K27ac Levels Profound reductionProfound reductionMinor effect[6]
MYCN Expression Almost completely dependent on EP300 degradationAlmost completely dependentMuch less dependent[6]
Apoptosis (sub-G1 peak) Time-dependent increase--[7]

These data demonstrate that the cellular consequences of this compound treatment closely mirror those of genetically ablating its intended target, EP300, providing strong evidence for its on-target mechanism of action.

Genetic Validation of this compound's Dependence on CRBN

A key aspect of this compound's mechanism is its reliance on the E3 ligase component CRBN to mediate the ubiquitination and subsequent degradation of EP300. Genetic knockout of CRBN should therefore render cells resistant to this compound.

Cell LineTreatmentEffect on Cell ViabilityReference
Kelly (Control)This compoundDecreased viability[6]
Kelly (CRBN Knockout)This compoundNo significant effect on viability[6]

This confirms that the cytotoxic effects of this compound are CRBN-dependent, further validating its proposed mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

CRISPR-Cas9 Mediated Knockout of EP300 and CRBN

This protocol describes the generation of knockout cell lines to validate the on-target effects of this compound.

Materials:

  • Lentiviral vectors expressing Cas9 and single-guide RNAs (sgRNAs) targeting EP300 or CRBN.

  • Control sgRNA (e.g., targeting a non-genic region).

  • Neuroblastoma cell lines (e.g., Kelly, BE2C).

  • Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G).

  • HEK293T cells for lentivirus production.

  • Transfection reagent.

  • Polybrene.

  • Puromycin (or other selection antibiotic).

  • Cell culture medium and supplements.

  • Western blot reagents.

Protocol:

  • sgRNA Design and Cloning: Design and clone sgRNAs targeting exons of EP300 or CRBN into a suitable lentiviral vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Transduction of Neuroblastoma Cells: Transduce neuroblastoma cells with the lentiviral particles in the presence of polybrene.

  • Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Validation of Knockout: Confirm the knockout of the target protein by Western blot analysis.

Western Blot Analysis

This protocol is for assessing the levels of EP300, H3K27ac, and other proteins of interest.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • Transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-EP300, anti-H3K27ac, anti-MYCN, anti-CRBN, anti-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Lysis: Lyse cells in ice-cold lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay (CellTiter-Glo®)

This assay is used to measure cell viability by quantifying ATP levels.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Opaque-walled multiwell plates.

  • Luminometer.

Protocol:

  • Cell Plating: Seed cells in an opaque-walled 96-well plate and treat with this compound or vehicle control for the desired time.

  • Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate at room temperature to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a luminometer[3][8][9][10][11].

Apoptosis Assay (Propidium Iodide Staining)

This flow cytometry-based assay quantifies apoptotic cells by measuring the sub-G1 DNA content.

Materials:

  • Propidium (B1200493) iodide (PI) staining solution (containing a permeabilizing agent like Triton X-100).

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Protocol:

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in PI staining solution containing RNase A.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. Apoptotic cells will appear as a distinct peak with sub-G1 DNA content[12][13][14][15][16].

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action and the validation process.

This compound Signaling Pathway

Jqad1_Signaling_Pathway This compound This compound CRBN CRBN (E3 Ligase) This compound->CRBN recruits EP300 EP300 CRBN->EP300 binds Proteasome Proteasome EP300->Proteasome targeted to H3K27ac H3K27ac EP300->H3K27ac acetylates histone H3 Ub Ubiquitin Ub->EP300 ubiquitinates Degradation EP300 Degradation Proteasome->Degradation Degradation->H3K27ac decreases Apoptosis Apoptosis Degradation->Apoptosis induces Transcription Oncogenic Transcription H3K27ac->Transcription activates MYCN_TFAP2b MYCN / TFAP2β Target Genes Transcription->MYCN_TFAP2b upregulates MYCN_TFAP2b->Apoptosis promotes survival

Caption: this compound-mediated degradation of EP300 and downstream effects.

Genetic Validation Workflow

Genetic_Validation_Workflow cluster_crispr CRISPR-Cas9 Knockout cluster_shrna shRNA Knockdown (Alternative) cluster_treatment Treatment cluster_analysis Phenotypic Analysis cluster_validation Validation Outcome CRISPR Generate EP300 KO and CRBN KO cells Viability Cell Viability Assay (e.g., CellTiter-Glo) CRISPR->Viability Apoptosis Apoptosis Assay (e.g., PI Staining) CRISPR->Apoptosis Western Western Blot (EP300, H3K27ac, MYCN) CRISPR->Western shRNA Generate EP300 shRNA knockdown cells shRNA->Viability shRNA->Apoptosis shRNA->Western Wildtype Wildtype Cells Jqad1_treat Treat with this compound Wildtype->Jqad1_treat Jqad1_treat->Viability Jqad1_treat->Apoptosis Jqad1_treat->Western Phenocopy Phenocopy of this compound effects in EP300 KO/shRNA cells Viability->Phenocopy Resistance Resistance to this compound in CRBN KO cells Viability->Resistance Apoptosis->Phenocopy Western->Phenocopy

Caption: Workflow for genetic validation of this compound's mechanism of action.

Conclusion

The convergence of data from this compound treatment and genetic knockout of EP300 provides a compelling validation of its on-target mechanism of action. The resistance conferred by CRBN knockout further solidifies the understanding of its PROTAC-mediated degradation pathway. This guide provides researchers with the necessary information and protocols to independently validate the mechanism of this compound and similar molecules, a critical step in the advancement of targeted protein degraders in cancer therapy.

References

Jqad1: An In-Depth Analysis of its Published Findings and a Comparative Look at Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published findings on Jqad1, a selective EP300 degrader. We will delve into the reproducibility of these findings, compare this compound with alternative molecules, and provide detailed experimental data and protocols to support our analysis.

This compound is a proteolysis-targeting chimera (PROTAC) that has garnered attention for its ability to selectively induce the degradation of the histone acetyltransferase EP300.[1][2][3] This targeted degradation approach offers a promising therapeutic strategy for cancers dependent on EP300, such as certain types of neuroblastoma.[1][4] This guide will summarize the key findings associated with this compound, critically assess the current state of independent validation, and draw comparisons with other molecules targeting EP300 and its paralog, CBP.

This compound: Summary of Published Findings

The primary body of research on this compound originates from a 2022 publication in Cancer Discovery by Durbin et al. The key findings from this seminal paper are summarized below.

Mechanism of Action and Selectivity

This compound is a CRBN-dependent PROTAC, meaning it utilizes the E3 ubiquitin ligase Cereblon (CRBN) to tag its target protein, EP300, for proteasomal degradation. The molecule is designed to form a ternary complex between EP300 and CRBN, leading to the ubiquitination and subsequent degradation of EP300.

A significant claim is this compound's selectivity for EP300 over its close homolog CBP. While this compound was shown to potently degrade EP300, some degradation of CBP was observed after prolonged exposure (48 hours). This selectivity is attributed to the specific three-dimensional interactions within the ternary complex.

dot

This compound This compound Ternary_Complex Ternary Complex (this compound-EP300-CRBN) This compound->Ternary_Complex EP300 EP300 EP300->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Ubiquitination of EP300 Ternary_Complex->Ubiquitination leads to Proteasome Proteasome Ubiquitination->Proteasome targets to Degradation EP300 Degradation Proteasome->Degradation results in

Mechanism of action of this compound.

Cellular Effects in Neuroblastoma

In neuroblastoma cell lines, particularly those with MYCN amplification, this compound treatment led to a dose-dependent decrease in EP300 expression. This was accompanied by a reduction in H3K27 acetylation, a key epigenetic mark maintained by EP300, and the induction of apoptosis, as evidenced by PARP1 cleavage. The cytotoxic effects of this compound were shown to be dependent on CRBN expression.

In Vivo Efficacy

In a mouse xenograft model using the Kelly neuroblastoma cell line, this compound administered at 40 mg/kg daily via intraperitoneal injection suppressed tumor growth and prolonged survival. Immunohistochemical analysis of the tumors confirmed a reduction in EP300 levels while CBP levels remained largely unaffected.

Reproducibility of this compound's Findings

A critical aspect of scientific research is the independent validation of published results. As of late 2025, there is a notable lack of independent studies that directly replicate the key experiments from the original Durbin et al. (2022) publication. While several subsequent studies mention this compound, they often use it as a reference compound for comparison with their own newly developed molecules and in different experimental systems. This makes a direct assessment of the reproducibility of this compound's specific effects in neuroblastoma, as initially reported, challenging. The broader scientific community awaits further studies from independent laboratories to corroborate the initial findings. The challenge of reproducing preclinical cancer research findings is a well-documented issue.

Comparison with Alternative EP300/CBP Targeting Compounds

Several other small molecules have been developed to target EP300 and/or CBP, employing mechanisms of either inhibition or degradation. A comparative overview is presented below.

CompoundTarget(s)Mechanism of ActionKey Features
This compound EP300 (selective)PROTAC Degrader (CRBN-dependent)Induces apoptosis in neuroblastoma; in vivo efficacy demonstrated.
C646 EP300/CBPHAT InhibitorInhibits cell viability and promotes apoptosis in gastric and pancreatic cancer cells.
A-485 EP300/CBPHAT InhibitorPotent inhibitor of p300/CBP with IC50s of 9.8 nM and 2.6 nM, respectively.
iP300w EP300/CBPHAT InhibitorPotent inhibitor of p300-mediated H3K9 acetylation (IC50 = 33 nM).
dCBP-1 EP300/CBPPROTAC Degrader (CRBN-dependent)Potent and rapid dual degrader of p300 and CBP.
BT-O2C EP300 (selective)PROTAC Degrader (CRBN-dependent)Reported to have improved selectivity and faster onset of action compared to this compound in HAP1 cells.

dot

cluster_degraders PROTAC Degraders cluster_inhibitors HAT Inhibitors This compound This compound (EP300 selective) EP300 EP300 This compound->EP300 degrades dCBP1 dCBP-1 (EP300/CBP dual) dCBP1->EP300 degrades CBP CBP dCBP1->CBP degrades BTO2C BT-O2C (EP300 selective) BTO2C->EP300 degrades C646 C646 (EP300/CBP) C646->EP300 inhibits C646->CBP inhibits A485 A-485 (EP300/CBP) A485->EP300 inhibits A485->CBP inhibits iP300w iP300w (EP300/CBP) iP300w->EP300 inhibits iP300w->CBP inhibits

Comparison of this compound and alternatives.

Detailed Experimental Protocols

To aid in the design of future studies and to facilitate the potential for independent validation, detailed methodologies for key experiments are provided below, based on the information available in the cited literature.

Cell Viability and Apoptosis Assays (as per Durbin et al., 2022)
  • Cell Lines: Kelly, NGP, and other neuroblastoma cell lines.

  • Reagents: this compound, CellTiter-Glo® Luminescent Cell Viability Assay (Promega), Propidium Iodide (PI).

  • Procedure for Viability: Cells are seeded in 96-well plates and treated with a dose range of this compound for a specified period (e.g., 7 days). Cell viability is measured using the CellTiter-Glo assay according to the manufacturer's instructions. Luminescence is read on a plate reader.

  • Procedure for Apoptosis (PI Staining): Cells are treated with this compound for various time points (e.g., 6-96 hours). Both adherent and floating cells are collected, washed with PBS, and fixed in 70% ethanol. Cells are then stained with a solution containing Propidium Iodide and RNase A. The percentage of cells in the sub-G1 phase (indicative of apoptosis) is quantified by flow cytometry.

Western Blotting for EP300 Degradation and Downstream Effects (as per Durbin et al., 2022)
  • Cell Line: Kelly neuroblastoma cells.

  • Reagents: this compound, lysis buffer, primary antibodies against EP300, CBP, H3K27ac, PARP, and a loading control (e.g., Actin or Vinculin), and appropriate secondary antibodies.

  • Procedure:

    • Cells are treated with this compound at various concentrations and for different durations.

    • Cells are harvested and lysed.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies overnight at 4°C.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

In Vivo Xenograft Studies (as per Durbin et al., 2022)
  • Animal Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.

  • Cell Line: Kelly neuroblastoma cells.

  • Reagents: this compound, vehicle control (e.g., 10% hydroxypropyl-β-cyclodextrin in sterile water).

  • Procedure:

    • Kelly cells are implanted subcutaneously into the flanks of NSG mice.

    • Once tumors are established, mice are randomized into treatment and control groups.

    • This compound (e.g., 40 mg/kg) or vehicle is administered daily via intraperitoneal injection.

    • Tumor volume is measured regularly with calipers.

    • Animal body weight is monitored as an indicator of toxicity.

    • Survival is monitored, and tumors may be harvested at the end of the study for further analysis (e.g., immunohistochemistry).

dot

cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow Cell_Culture Neuroblastoma Cell Culture Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot (EP300, H3K27ac, PARP) Treatment->Western_Blot Xenograft Establish Xenograft (Kelly cells in NSG mice) Animal_Treatment This compound Treatment (e.g., 40 mg/kg, i.p.) Xenograft->Animal_Treatment Tumor_Measurement Tumor Volume Measurement Animal_Treatment->Tumor_Measurement Survival_Analysis Survival Analysis Animal_Treatment->Survival_Analysis IHC Immunohistochemistry (EP300, CBP) Animal_Treatment->IHC

Experimental workflow for this compound studies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.